Etalocib
Description
Etalocib has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific.
This compound is a second-generation selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which LY293111 exerts its effects has not been fully elucidated, this agent selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. LY29311 has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a leukotriene B4 receptor antagonist; structure given in first source
Properties
IUPAC Name |
2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZRWPXUYFCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167073 | |
| Record name | Etalocib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161172-51-6 | |
| Record name | 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161172-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etalocib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161172516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etalocib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12850 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etalocib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETALOCIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY6RIW44R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etalocib's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etalocib (LY293111) is a potent and selective antagonist of the leukotriene B4 receptor (LTB4R), a key player in inflammatory signaling pathways that have been implicated in the proliferation and survival of various cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, with a particular focus on pancreatic cancer. It details the molecular interactions, downstream signaling consequences, and cellular effects of LTB4R blockade by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator that exerts its biological effects through two G protein-coupled receptors, the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). The LTB4/LTB4R signaling axis is a well-established driver of inflammation, but emerging evidence has highlighted its critical role in cancer progression. This pathway is implicated in promoting cell proliferation, survival, and migration in various malignancies, including pancreatic cancer.[1]
This compound is a second-generation, orally active, selective LTB4R antagonist.[2] By competitively inhibiting the binding of LTB4 to its receptors, this compound effectively blocks the downstream signaling cascades that contribute to cancer cell growth and survival.[3] This guide will elucidate the core mechanisms through which this compound exerts its anti-cancer effects.
Molecular Target and Binding Affinity
This compound's primary molecular target is the leukotriene B4 receptor. Its antagonistic activity has been quantified through radioligand binding assays and functional assays measuring the inhibition of LTB4-induced cellular responses.
| Parameter | Value | Description |
| Ki for [3H]LTB4 Binding | 25 nM | The inhibition constant (Ki) represents the concentration of this compound required to occupy 50% of the LTB4 receptors in a competitive binding assay. |
| IC50 for LTB4-induced Calcium Mobilization | 20 nM | The half-maximal inhibitory concentration (IC50) for preventing the intracellular calcium influx triggered by LTB4 binding to its receptor. |
Core Mechanism of Action in Cancer Cells
The anti-cancer activity of this compound stems from its ability to disrupt LTB4-mediated signaling, leading to two primary cellular outcomes: inhibition of proliferation and induction of apoptosis.
Inhibition of Cancer Cell Proliferation
Studies have demonstrated that this compound causes a time- and concentration-dependent inhibition of proliferation in multiple human pancreatic cancer cell lines, including MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, and AsPC-1. This effect is achieved through the blockade of proliferative signals downstream of the LTB4 receptor.
Induction of Apoptosis
This compound has been shown to induce apoptosis in human pancreatic cancer cells at concentrations of 250 and 500 nM over 24 to 72 hours. The induction of programmed cell death is a key component of its therapeutic potential.
Signaling Pathways Modulated by this compound
This compound's antagonism of the LTB4 receptor leads to the modulation of critical intracellular signaling pathways that govern cell survival and proliferation.
LTB4R Signaling Pathway
The binding of LTB4 to its receptor (LTB4R) on cancer cells activates downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival.
This compound's Mechanism of Action
This compound competitively binds to the LTB4R, preventing LTB4 from activating the receptor. This blockade inhibits the downstream signaling cascade, leading to a decrease in cell proliferation and the induction of apoptosis. A key molecular event is the inhibition of LTB4-induced ERK1/2 phosphorylation.
In Vivo Efficacy
Preclinical studies using animal models have demonstrated the anti-tumor activity of this compound in vivo.
| Animal Model | Cancer Type | Treatment | Outcome |
| Athymic Mice | Human Pancreatic Cancer Xenograft | 250 mg/kg/day, oral | Inhibition of tumor growth |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for 4-6 hours.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Wash the filter mat with PBS and ethanol, then allow it to dry. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and calculate the IC50 value.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Preparation: Culture and treat cells with this compound as described for the proliferation assay. Harvest and fix the cells in 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Staining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot Analysis for PARP Cleavage and ERK1/2 Phosphorylation
Western blotting is used to detect specific proteins and their modifications, such as cleavage or phosphorylation, which are indicative of specific cellular processes.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved PARP, total PARP, phospho-ERK1/2, and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound represents a targeted therapeutic approach for cancers that are dependent on the LTB4/LTB4R signaling axis. Its mechanism of action is centered on the competitive antagonism of the LTB4 receptor, leading to the inhibition of pro-proliferative and pro-survival signaling pathways, such as the ERK1/2 cascade. The consequent induction of apoptosis and inhibition of cell proliferation underscore its potential as an anti-cancer agent, particularly in pancreatic cancer. Further research is warranted to fully elucidate the complete spectrum of its molecular effects and to identify patient populations most likely to benefit from this therapeutic strategy.
References
An In-depth Technical Guide to LY293111: A Potent LTB4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY293111, also known as Etalocib, is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1). LTB4 is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses, particularly in the recruitment and activation of neutrophils. By blocking the LTB4/BLT1 signaling axis, LY293111 has demonstrated significant anti-inflammatory properties in a variety of preclinical and clinical settings. This technical guide provides a comprehensive overview of LY293111, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to characterize its activity. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the complex biological processes involved.
Introduction to Leukotriene B4 and its Receptors
Leukotriene B4 (LTB4) is a key inflammatory mediator produced primarily by leukocytes, such as neutrophils and macrophages.[1] Its synthesis is initiated by the action of 5-lipoxygenase (5-LO) on arachidonic acid. LTB4 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] The BLT1 receptor is predominantly expressed on leukocytes, including neutrophils, eosinophils, and monocytes, and is the primary mediator of LTB4's potent chemoattractant and pro-inflammatory actions.[1][2] Upon LTB4 binding, the BLT1 receptor activates downstream signaling cascades, leading to a range of cellular responses critical to the inflammatory process.
LY293111: Mechanism of LTB4 Receptor Antagonism
LY293111 functions as a competitive antagonist at the BLT1 receptor. It selectively binds to the receptor, preventing the endogenous ligand LTB4 from binding and initiating downstream signaling. This blockade effectively inhibits the physiological responses mediated by LTB4, including:
-
Neutrophil Chemotaxis: The directed migration of neutrophils towards a chemical gradient of LTB4 is a hallmark of acute inflammation. LY293111 effectively inhibits this process.
-
Neutrophil Activation: LTB4 primes and activates neutrophils, leading to degranulation, superoxide production, and increased expression of adhesion molecules. LY293111 mitigates these activation events.
-
Calcium Mobilization: LTB4 binding to BLT1 triggers a rapid increase in intracellular calcium concentration, a key second messenger in neutrophil activation. LY293111 blocks this LTB4-induced calcium flux.[3]
-
ERK1/2 Phosphorylation: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is involved in LTB4-mediated cellular proliferation and survival. LY293111 has been shown to inhibit LTB4-induced ERK1/2 phosphorylation.
The following diagram illustrates the LTB4 signaling pathway and the point of intervention by LY293111.
Caption: LTB4 Signaling Pathway and LY293111 Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for LY293111 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Binding Affinity of LY293111
| Parameter | Assay | Cell/Tissue Type | Value | Reference |
| Ki | [³H]LTB4 Binding | Human Neutrophils | 25 nM | |
| IC50 | [³H]LTB4 Binding | Human Neutrophils | 17.6 ± 4.8 nM | |
| IC50 | LTB4-induced Calcium Mobilization | Human Neutrophils | 20 nM | |
| IC50 | LTB4-induced Neutrophil Aggregation | Human Neutrophils | 32 ± 5 nM | |
| IC50 | LTB4-induced Chemotaxis | Human Neutrophils | 6.3 ± 1.7 nM | |
| IC50 | LTB4-induced Superoxide Production | Adherent Human Neutrophils | 0.5 nM | |
| IC50 | LTB4-induced Chemiluminescence | Human Neutrophils | 20 ± 2 nM |
Table 2: In Vivo Efficacy of LY293111 in a Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Result | Reference |
| Athymic Mice | AsPC-1 and HPAC | LY293111 (250 mg/kg/day, oral) for 24 days | Tumor Growth | Markedly inhibited tumor growth (volume and weight) | |
| Athymic Mice | AsPC-1 and HPAC | LY293111 (250 mg/kg/day, oral) for 24 days | Apoptosis | Induced massive apoptosis in tumor tissues |
Table 3: Clinical Study of LY293111 in Asthma
| Study Population | Intervention | Endpoint | Result | Reference |
| 12 Atopic Asthmatic Subjects | LY293111 (112 mg, three times daily for 7 days) | Neutrophil count in bronchoalveolar lavage (BAL) fluid | Significantly reduced absolute and percentage of neutrophils | |
| 12 Atopic Asthmatic Subjects | LY293111 (112 mg, three times daily for 7 days) | Myeloperoxidase (MPO) in BAL fluid | Significantly reduced MPO concentration | |
| 12 Atopic Asthmatic Subjects | LY293111 (112 mg, three times daily for 7 days) | LTB4 concentration in BAL fluid | Significantly reduced LTB4 concentration |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the LTB4 receptor antagonism of LY293111.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of LY293111 for the LTB4 receptor.
-
Objective: To quantify the competitive inhibition of radiolabeled LTB4 binding to its receptor by LY293111.
-
General Protocol:
-
Membrane Preparation: Isolate cell membranes from a source rich in LTB4 receptors, such as human neutrophils. This typically involves cell lysis and centrifugation to pellet the membrane fraction.
-
Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4) and varying concentrations of unlabeled LY293111.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of LY293111. The IC50 value (the concentration of LY293111 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
Neutrophil Chemotaxis Assay
This assay measures the ability of LY293111 to inhibit the directed migration of neutrophils towards an LTB4 gradient.
-
Objective: To assess the effect of LY293111 on LTB4-induced neutrophil chemotaxis.
-
General Protocol (Boyden Chamber/Transwell Assay):
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Chamber Setup: Use a Boyden chamber or a Transwell insert with a microporous membrane. The lower chamber contains LTB4 as the chemoattractant, with or without varying concentrations of LY293111.
-
Cell Seeding: Add the isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration through the membrane.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in a plate reader.
-
Data Analysis: Compare the number of migrated cells in the presence of LY293111 to the control (LTB4 alone) to determine the inhibitory effect.
-
Caption: Neutrophil Chemotaxis Assay Workflow.
Intracellular Calcium Mobilization Assay
This assay is used to measure the effect of LY293111 on LTB4-induced increases in intracellular calcium.
-
Objective: To determine if LY293111 can block the LTB4-mediated release of intracellular calcium stores.
-
General Protocol:
-
Cell Loading: Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubation: Incubate the dye-loaded cells with varying concentrations of LY293111 or a vehicle control.
-
Stimulation: Stimulate the cells with LTB4.
-
Measurement: Measure the change in fluorescence over time using a fluorometer or a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Compare the fluorescence signal in LY293111-treated cells to the control to determine the inhibitory effect on calcium mobilization.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to assess the impact of LY293111 on the LTB4-induced activation of the ERK1/2 signaling pathway.
-
Objective: To determine if LY293111 inhibits the phosphorylation of ERK1/2 in response to LTB4 stimulation.
-
General Protocol:
-
Cell Treatment: Treat cells (e.g., pancreatic cancer cell lines) with LY293111 for a specified period, followed by stimulation with LTB4.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of phosphorylation.
-
In Vivo Models and Clinical Relevance
Pancreatic Cancer Xenograft Model
In vivo studies using athymic mice with subcutaneously implanted human pancreatic cancer cells (AsPC-1 and HPAC) have demonstrated the anti-tumor effects of LY293111. Oral administration of LY293111 (250 mg/kg/day) for 24 days resulted in a significant inhibition of tumor growth, as measured by both tumor volume and weight. Furthermore, histological analysis of the tumors from treated animals revealed a substantial increase in apoptosis, indicating that LY293111 can induce programmed cell death in cancer cells in vivo.
Asthma Clinical Trial
A double-blind, placebo-controlled crossover trial in atopic asthmatic subjects investigated the effects of oral LY293111 (112 mg, three times daily for seven days) on allergen-induced airway inflammation. While LY293111 did not significantly alter the early or late asthmatic responses to allergen challenge, it did produce a significant reduction in the number of neutrophils and the concentration of the neutrophil marker myeloperoxidase in bronchoalveolar lavage fluid. This finding confirms the anti-inflammatory activity of LY293111 in a clinical setting, specifically targeting neutrophil influx into the airways.
Conclusion
LY293111 is a well-characterized, potent, and selective antagonist of the LTB4 receptor BLT1. Through its ability to block the pro-inflammatory actions of LTB4, LY293111 has demonstrated significant therapeutic potential in preclinical models of inflammation and cancer, and has shown target engagement and anti-inflammatory effects in clinical studies of asthma. The comprehensive data summarized in this technical guide, along with the detailed experimental methodologies, provide a valuable resource for researchers and drug development professionals working in the fields of inflammation, immunology, and oncology. Further investigation into the therapeutic applications of BLT1 receptor antagonism with compounds like LY293111 is warranted.
References
- 1. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bronchoalveolar lavage cytokine profiles in acute asthma and acute bronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Etalocib's In Vitro PPARγ Agonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etalocib (formerly LY293111) is a potent and selective antagonist of the leukotriene B4 receptor 1 (BLT1), initially developed for inflammatory conditions. However, subsequent research has revealed that this compound also exhibits off-target agonist activity towards the peroxisome proliferator-activated receptor-gamma (PPARγ)[1][2][3]. This dual activity complicates the interpretation of its in vivo effects, as some of its observed actions could be attributable to either BLT1 antagonism or PPARγ agonism[1]. This technical guide provides an in-depth overview of the in vitro evidence for this compound's PPARγ agonist activity, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro PPARγ agonist activity of this compound has been characterized, although detailed quantitative data in the public domain is limited. The primary evidence for its activity comes from its ability to induce adipogenic differentiation and a reported half-maximal inhibitory concentration (IC50) for PPARγ receptors.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC50 | ~4 µM | Not Specified | Receptor Binding/Activity Assay | [4] |
| Activity | Induces adipogenic differentiation | In vitro cell models | Adipogenesis Assay |
Signaling Pathway
Activation of PPARγ by an agonist like this compound initiates a signaling cascade that modulates gene expression. PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in adipogenesis, lipid metabolism, and inflammation.
Key Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the PPARγ agonist activity of compounds like this compound.
Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of nuclear receptors like PPARγ.
Principle: Cells are transiently transfected with two plasmids: one containing a PPARγ expression vector and another containing a luciferase reporter gene under the control of a PPRE promoter. Activation of PPARγ by an agonist leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and co-transfected with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., β-galactosidase) is often included to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
Following a 24-hour incubation with the compounds, the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.
-
Luciferase activity is normalized to the control plasmid activity (e.g., β-galactosidase).
-
Adipogenic Differentiation Assay
This assay provides functional evidence of PPARγ activation by observing the differentiation of pre-adipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) are treated with the test compound. PPARγ activation induces the expression of genes that drive adipogenesis, leading to the formation of lipid-rich mature adipocytes. These lipid droplets can be visualized and quantified by staining with lipophilic dyes like Oil Red O or Nile Red.
Protocol:
-
Cell Culture:
-
3T3-L1 preadipocytes are cultured to confluence in a growth medium (DMEM with 10% bovine calf serum).
-
-
Induction of Differentiation:
-
Two days post-confluence, the growth medium is replaced with a differentiation medium containing DMEM with 10% FBS, insulin, dexamethasone, and IBMX.
-
The test compound (this compound) or a positive control (rosiglitazone) is added to the differentiation medium.
-
-
Maturation:
-
After 2-3 days, the differentiation medium is replaced with a maturation medium (DMEM with 10% FBS and insulin) containing the test compound.
-
The medium is changed every 2-3 days for a total of 8-10 days, allowing for the accumulation of lipid droplets.
-
-
Staining and Quantification:
-
Oil Red O Staining: Cells are fixed with 10% formalin, washed, and stained with Oil Red O solution. After washing, the stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted with isopropanol, and the absorbance is measured spectrophotometrically.
-
Nile Red Staining: Cells are fixed and stained with Nile Red solution. Fluorescence can be measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
-
Western Blot Analysis
Western blotting can be used to assess the expression levels of PPARγ target proteins, providing further evidence of its activation.
Principle: Cells are treated with the test compound, and the total protein is extracted. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to PPARγ target proteins (e.g., FABP4, CD36).
Protocol:
-
Cell Treatment and Lysis:
-
Cells (e.g., 3T3-L1 or a relevant cancer cell line) are treated with this compound or a control for a specified time.
-
Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
-
Transfer and Blocking:
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
The membrane is incubated with a primary antibody specific for a PPARγ target protein (e.g., anti-FABP4). An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected using an imaging system.
-
Conclusion
The available evidence indicates that this compound possesses off-target PPARγ agonist activity, as demonstrated by its ability to induce adipogenic differentiation in vitro and a reported IC50 of approximately 4 µM. While more extensive quantitative data would be beneficial for a complete characterization, the established in vitro assays for PPARγ agonism, such as luciferase reporter assays, adipogenic differentiation assays, and western blotting for target proteins, provide a robust framework for further investigation of this compound's effects on this nuclear receptor. Understanding this off-target activity is crucial for the comprehensive evaluation of this compound's pharmacological profile and for interpreting its biological effects in both preclinical and clinical settings.
References
- 1. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. The Role of PPARgamma Receptors and Leukotriene B(4) Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. coriell.org [coriell.org]
Etalocib's Apoptotic Onslaught in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning etalocib-induced apoptosis in pancreatic cancer. This compound, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has demonstrated pro-apoptotic effects in preclinical models of pancreatic cancer. This document elucidates the signaling pathways involved, presents quantitative data from key studies, and provides detailed experimental protocols for researchers investigating this therapeutic strategy.
Core Mechanism of Action: EGFR Inhibition and Downstream Signaling
This compound competitively inhibits the ATP binding site of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation.[1][2] In pancreatic cancer, where EGFR is frequently overexpressed, this inhibition triggers a cascade of events culminating in programmed cell death, or apoptosis.[1]
The primary signaling cascades affected by this compound in pancreatic cancer include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[3] By blocking these pathways, this compound disrupts the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately tipping the scales towards cell death.
Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling cascade in pancreatic cancer.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on pancreatic cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Viability
| Cell Line | Assay | This compound Concentration (µmol/L) | Inhibition of Cell Viability (%) | Citation |
| BxPC-3 | MTT | 50 | 53.5 | [4] |
| BxPC-3 | MTT | 2 (in combination with B-DIM) | Significant reduction |
Table 2: Induction of Apoptosis by this compound in Pancreatic Cancer Cells
| Cell Line | Assay | This compound Treatment | Apoptosis Rate (%) | Control Apoptosis Rate (%) | Citation |
| BxPC-3 | Flow Cytometry (PI) | 48h | 11 | 6 | |
| BxPC-3 | TUNEL | 48h | 14.86 ± 1.20 | 3.60 ± 0.45 | |
| BxPC-3 | Histone-DNA ELISA | 2 µmol/L (in combination with B-DIM) | Significant potentiation | - |
Table 3: In Vivo Antitumor Activity of this compound in Pancreatic Cancer Xenograft Models
| Xenograft Model | Treatment | Duration | Tumor Growth Inhibition (%) | Citation |
| BxPC-3 (subcutaneous) | 100 mg/kg/day | 4 weeks | ~74.5 | |
| BxPC-3 (subcutaneous) | Combination with HF10 | - | Greater than single agents |
Detailed Experimental Protocols
This section provides standardized protocols for key assays used to evaluate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat pancreatic cancer cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Caspase-3 Activation
Western blotting is used to detect the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental Workflow Diagrams
References
- 1. Erlotinib in the treatment of advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR in pancreatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis-inducing effect of erlotinib is potentiated by 3,3′-diindolylmethane in vitro and in vivo using an orthotopic model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Etalocib: A Technical Guide to its Effects on Neutrophil Activation and Chemotaxis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophils are pivotal first responders in the innate immune system, essential for combating infections. However, their dysregulated activation and recruitment are central to the pathology of numerous inflammatory diseases. Leukotriene B4 (LTB4) is a potent lipid mediator that plays a critical role in orchestrating neutrophil activation and chemotaxis. Etalocib (also known as LY293111) is a selective and potent antagonist of the LTB4 receptor 1 (BLT1), which has been investigated for its potential to modulate neutrophil-driven inflammation. This document provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on neutrophil functions, and the experimental protocols used to elucidate these effects.
Introduction to this compound and Neutrophil Function
Neutrophils are the most abundant leukocytes in human circulation and serve as the vanguard of the innate immune response.[1] Upon encountering inflammatory signals, they rapidly migrate from the bloodstream to tissues, a process involving activation, adhesion to the endothelium, and directed migration (chemotaxis) along a chemical gradient.[2] Key functions of activated neutrophils include phagocytosis, degranulation to release antimicrobial proteins, and the production of reactive oxygen species (ROS).[3][4]
One of the most potent chemoattractants for neutrophils is Leukotriene B4 (LTB4), an eicosanoid lipid mediator synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[5] LTB4 exerts its effects by binding to the high-affinity G protein-coupled receptor (GPCR), BLT1, on the surface of neutrophils. This interaction triggers a cascade of intracellular signaling events that are fundamental to inflammation.
This compound (LY293111) is a small-molecule benzofuran derivative developed as a selective and orally active antagonist of the BLT1 receptor. By competitively blocking the binding of LTB4 to its receptor, this compound effectively inhibits the downstream signaling pathways responsible for neutrophil activation and chemotaxis. Although clinical trials for various cancers and inflammatory conditions were ultimately suspended due to a lack of efficacy, the study of this compound has provided significant insights into the role of the LTB4-BLT1 axis in inflammation.
Mechanism of Action: LTB4 Receptor Antagonism
The primary mechanism by which this compound modulates neutrophil function is through competitive antagonism of the BLT1 receptor.
2.1 The LTB4 Signaling Pathway in Neutrophils
When LTB4 binds to the BLT1 receptor, it initiates a series of intracellular events:
-
G-Protein Activation: The activated BLT1 receptor couples to pertussis toxin-sensitive G-proteins (Gαi).
-
Downstream Effectors: G-protein activation leads to the stimulation of key signaling enzymes, including Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K).
-
Second Messenger Generation: PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.
-
Cellular Responses: The rise in intracellular calcium and activation of other pathways (like PI3K/Akt and MAPKs) culminates in the functional responses of neutrophils:
-
Activation: Upregulation of adhesion molecules such as CD11b/CD18 (Mac-1).
-
Chemotaxis: Reorganization of the actin cytoskeleton, cell polarization, and directed migration toward the LTB4 source.
-
Amplification: LTB4 can also act in an autocrine and paracrine manner, amplifying the inflammatory response by stimulating its own synthesis and recruiting more neutrophils.
-
2.2 this compound's Point of Intervention
This compound directly competes with LTB4 for the binding site on the BLT1 receptor. By occupying the receptor without initiating a signal, it prevents LTB4-mediated G-protein activation and all subsequent downstream events. This blockade is the basis for its potent anti-inflammatory effects on neutrophils.
Quantitative Data on this compound's Effects
This compound has demonstrated high potency in inhibiting neutrophil functions in various in vitro and ex vivo assays. The key quantitative metrics are summarized below.
| Parameter | Assay Type | Species | Value | Reference(s) |
| Ki | [³H]LTB4 Binding Inhibition | Human | 25 nM | |
| IC₅₀ | LTB4-induced Ca²⁺ Mobilization | Human | 20 nM | |
| IC₅₀ | LTB4 Binding Inhibition | Human | ~5-10 nM | |
| Inhibition | LTB4-induced Mac-1 (CD11b) Upregulation | Human (ex vivo) | Significant inhibition at oral doses of 60-200 mg |
Experimental Protocols
The quantitative data presented above were generated using well-established protocols designed to measure specific aspects of neutrophil function.
4.1 LTB4 Receptor Binding Assay
This assay quantifies the ability of a compound to compete with LTB4 for its receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the BLT1 receptor.
-
Methodology:
-
Preparation of Neutrophil Membranes: Isolate human neutrophils from whole blood via density gradient centrifugation. Lyse the cells and prepare a membrane fraction through ultracentrifugation.
-
Competitive Binding: Incubate the neutrophil membranes with a constant concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of this compound.
-
Separation: Separate membrane-bound radioligand from unbound ligand using rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific [³H]LTB4 binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
4.2 Calcium Mobilization Assay
This functional assay measures the inhibition of a key downstream signaling event following receptor activation.
-
Objective: To determine the potency (IC₅₀) of this compound in preventing LTB4-induced intracellular calcium increase.
-
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood.
-
Dye Loading: Load the isolated neutrophils with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.
-
Stimulation: Place the cells in a fluorometer or a fluorescence plate reader and establish a baseline fluorescence. Stimulate the cells with a fixed concentration of LTB4.
-
Measurement: Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Analysis: Determine the IC₅₀ value by plotting the peak calcium response as a percentage of the control against the concentration of this compound.
-
4.3 Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay directly measures the ability of neutrophils to migrate along a chemoattractant gradient.
-
Objective: To assess the inhibitory effect of this compound on LTB4-induced neutrophil migration.
-
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils as previously described.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or Transwell plate) with two compartments separated by a microporous filter (typically 3-5 µm pore size).
-
Loading: Add a solution containing LTB4 as the chemoattractant to the lower chamber. In the upper chamber, add a suspension of neutrophils that have been pre-incubated with either this compound or a vehicle control.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period of 30-90 minutes to allow for cell migration.
-
Quantification: After incubation, remove the filter. Stain the cells that have migrated to the underside of the filter and count them using light microscopy. Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.
-
Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the percentage inhibition of chemotaxis.
-
Conclusion and Significance
This compound is a highly potent and selective antagonist of the LTB4 receptor, BLT1. Through this mechanism, it effectively blocks key pro-inflammatory functions of neutrophils. In vitro studies have quantitatively demonstrated its ability to inhibit LTB4 binding, prevent downstream signaling events like calcium mobilization, and consequently block the upregulation of activation markers and directed cell migration (chemotaxis).
The data gathered from studies involving this compound underscore the critical role of the LTB4-BLT1 axis in initiating and amplifying acute inflammatory responses. While this compound itself did not proceed to clinical use, it remains a valuable pharmacological tool for researchers investigating the mechanisms of neutrophil-mediated inflammation. The insights gained from its development continue to inform the search for novel anti-inflammatory therapeutics targeting this pathway for diseases characterized by excessive neutrophil recruitment and activation.
References
Etalocib's Cellular Engagements Beyond LTB4 and PPARγ: A Technical Examination of Downstream Signaling and Apoptotic Induction
For Immediate Release
A Deep Dive into the Molecular Mechanisms of Etalocib, Exploring Cellular Consequences Beyond its Primary Receptors.
This technical guide provides an in-depth analysis of the cellular targets and mechanisms of action of this compound (also known as LY293111), extending beyond its well-documented roles as a leukotriene B4 (LTB4) receptor antagonist and a peroxisome proliferator-activated receptor γ (PPARγ) agonist. While direct, novel protein targets remain to be fully elucidated through broad-spectrum screening, a significant body of research points to a cascade of downstream effects on critical cellular pathways that govern apoptosis and cell cycle progression, particularly in the context of pancreatic cancer. This document serves as a resource for researchers, scientists, and drug development professionals, offering a consolidated view of this compound's broader cellular impact, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction to this compound and Its Known Primary Targets
This compound is a synthetic, orally active compound initially developed for its anti-inflammatory properties. Its primary mechanisms of action are attributed to its function as a potent and selective antagonist of the LTB4 receptor (BLT1 and BLT2) and as an agonist of PPARγ. Some studies also suggest it may inhibit 5-lipoxygenase (5-LOX), an enzyme upstream in the leukotriene synthesis pathway[1]. The interplay between these targets has been a subject of investigation, particularly concerning the compound's observed anti-neoplastic effects in various cancer cell lines[1]. While clinical trials for indications such as non-small cell lung cancer and pancreatic cancer were ultimately suspended due to a lack of efficacy, the preclinical findings offer valuable insights into the cellular pathways it modulates.
Cellular Effects Beyond Direct Receptor Interaction
The anti-cancer properties of this compound, especially in pancreatic cancer models, appear to be a consequence of downstream signaling events initiated by LTB4 receptor blockade. These events culminate in the induction of apoptosis and cell cycle arrest, implicating a host of intracellular molecules as secondary, or functional, targets of the drug's action.
This compound has been shown to be a potent inducer of apoptosis in human pancreatic cancer cells[2][3]. The mechanism is primarily through the intrinsic, or mitochondrial, pathway of apoptosis. This is supported by evidence of mitochondrial membrane permeabilization and the subsequent release of pro-apoptotic factors into the cytoplasm.
Key molecular events include:
-
Regulation of Bcl-2 Family Proteins: Treatment with this compound leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, and an increase in the expression of the pro-apoptotic protein Bax[3]. This shift in the balance of Bcl-2 family members is a critical step in initiating mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: The altered Bcl-2 protein balance facilitates the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation Cascade: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7. Notably, caspase-8, a key component of the extrinsic apoptotic pathway, is not activated by this compound.
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
The following diagram illustrates the this compound-induced apoptotic pathway.
In conjunction with inducing apoptosis, this compound causes a halt in the cell cycle, specifically in the S-phase, in pancreatic cancer cell lines. This arrest prevents DNA replication and subsequent cell division.
The key molecular targets in this process are:
-
Cyclin-Dependent Kinase 2 (CDK2): this compound treatment leads to a reduction in the expression of CDK2.
-
Cyclin A and Cyclin E: The expression of Cyclin A and Cyclin E, which are regulatory partners of CDK2 and are crucial for S-phase progression, is also downregulated.
-
No Effect on CDK Inhibitors: Interestingly, the expression of the cyclin-dependent kinase inhibitors p21 and p27 remains unaffected by this compound treatment.
The diagram below outlines the mechanism of this compound-induced S-phase arrest.
The pro-proliferative effects of LTB4 in pancreatic cancer cells are mediated, in part, through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway. This compound, by blocking the LTB4 receptor, effectively inhibits LTB4-induced ERK1/2 phosphorylation, thereby suppressing a key pro-survival signal.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's activity from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line(s) | Parameter | Value | Reference |
| [³H]LTB4 Binding Inhibition | Human Neutrophils | IC₅₀ | 17.6 ± 4.8 nM | |
| LTB4-induced Chemotaxis | Human Neutrophils | IC₅₀ | 6.3 ± 1.7 nM | |
| LTB4-induced Chemiluminescence | Human Neutrophils | IC₅₀ | 20 ± 2 nM | |
| LTB4-induced Aggregation | Human Neutrophils | IC₅₀ | 32 ± 5 nM | |
| Cell Cycle Arrest (S-Phase) | MiaPaCa-2, AsPC-1 | Concentration | 250 nmol/L | |
| Inhibition of Proliferation | 6 Human Pancreatic Cancer Cell Lines | Time & Concentration | Dependent |
Table 2: In Vivo Activity of this compound
| Animal Model | Xenograft | Treatment Period | Outcome | Reference |
| Athymic Mice | AsPC-1, HPAC | 24 days | Marked inhibition of tumor growth |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the cellular effects of this compound.
-
Morphological Assessment: Cells are treated with this compound and examined under a microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a late marker of apoptosis.
-
Cell Preparation: Pancreatic cancer cells (e.g., AsPC-1, MiaPaCa-2) are cultured and treated with this compound (e.g., 250-500 nM) for 24-48 hours.
-
Fixation and Permeabilization: Cells are harvested, washed with PBS, and fixed with a paraformaldehyde solution, followed by permeabilization with a Triton X-100 solution.
-
Labeling: The cells are incubated with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP, which incorporates at the 3'-hydroxyl ends of fragmented DNA.
-
Analysis: The fluorescence is quantified using flow cytometry or visualized by fluorescence microscopy. In vivo, this assay can be performed on paraffin-embedded tumor sections.
-
-
Western Blotting for Apoptotic Proteins:
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for proteins of interest (e.g., Bcl-2, Bax, Cytochrome c, Caspase-3, PARP) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Flow Cytometry with Propidium Iodide (PI) Staining: This is the standard method for determining the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound (e.g., 250 nmol/L) for various time points (e.g., 24, 48 hours).
-
Fixation: Cells are harvested and fixed in cold 70% ethanol to permeabilize the membranes and preserve the cellular structure.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition and Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram of DNA content is analyzed using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
The following diagram provides a general workflow for these key experiments.
References
- 1. The Role of PPARgamma Receptors and Leukotriene B(4) Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor antagonist LY293111 induces S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Etalocib (LY293111): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etalocib (LY293111) is a potent and selective small molecule with a multifaceted pharmacological profile. Initially developed as a high-affinity antagonist for the leukotriene B4 (LTB4) receptor, subsequent research has revealed its broader mechanism of action, which includes the inhibition of 5-lipoxygenase (5-LOX) and agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ). This combination of activities gives this compound a unique profile, with potential therapeutic applications in inflammation and oncology. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data in structured tables, detailing the experimental protocols for its characterization, and visualizing the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects through at least three distinct mechanisms:
-
Leukotriene B4 (LTB4) Receptor Antagonism: this compound is a potent antagonist of the high-affinity LTB4 receptor, BLT1.[1] By blocking this receptor, this compound inhibits the pro-inflammatory effects of LTB4, a potent lipid mediator involved in neutrophil chemotaxis and activation.[1][2]
-
5-Lipoxygenase (5-LOX) Inhibition: this compound has been shown to inhibit 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[3] This action further reduces the production of LTB4 and other pro-inflammatory leukotrienes.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: this compound also functions as a PPARγ agonist. Activation of this nuclear receptor is associated with anti-inflammatory and anti-proliferative effects in various cell types, including cancer cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition
| Parameter | Species/System | Value | Reference(s) |
| [3H]LTB4 Binding Inhibition (Ki) | Human Neutrophils | 25 nM | |
| [3H]LTB4 Binding Inhibition (IC50) | Human Neutrophils | 17.6 ± 4.8 nM | |
| [3H]LTB4 Binding Inhibition (Ki) | Guinea Pig Lung Membranes | 7.1 ± 0.8 nM | |
| [3H]LTB4 Binding Inhibition (IC50) | Guinea Pig Spleen Membranes | 65 nM | |
| PPARγ Agonist Activity (EC50) | - | ~1–5 µM |
Table 2: In Vitro Functional Activity
| Assay | Cell Type/System | IC50/EC50/Effect | Reference(s) |
| LTB4-induced Calcium Mobilization | Human Neutrophils | 20 nM | |
| LTB4-induced Chemotaxis | Human Neutrophils | 6.3 ± 1.7 nM | |
| LTB4-induced Aggregation | Human Neutrophils | 32 ± 5 nM | |
| LTB4-induced Chemiluminescence | Human Neutrophils | 20 ± 2 nM | |
| LTB4-induced Superoxide Production | Adherent Human Neutrophils | 0.5 nM | |
| Proliferation Inhibition | MiaPaCa-2 & AsPC-1 Pancreatic Cancer Cells | Concentration-dependent (250-1000 nM) | |
| Apoptosis Induction | MiaPaCa-2 & AsPC-1 Pancreatic Cancer Cells | Time and concentration-dependent | |
| S-Phase Cell Cycle Arrest | MiaPaCa-2 & AsPC-1 Pancreatic Cancer Cells | Observed at 250 nM |
Table 3: In Vivo Efficacy
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference(s) |
| Guinea Pig | LTB4-induced Airway Obstruction | ED50 = 14 µg/kg (i.v.) | Dose-related inhibition of airway obstruction | |
| Guinea Pig | LTB4-induced Airway Obstruction | ED50 = 0.4 mg/kg (p.o.) | Dose-related inhibition of airway obstruction | |
| Athymic Mice | Human Pancreatic Cancer Xenograft (AsPC-1 & HPAC cells) | 250 mg/kg/day (p.o.) | Marked inhibition of tumor growth |
Detailed Experimental Protocols
Radioligand Binding Assay for LTB4 Receptor
This protocol is a representative method for determining the binding affinity of this compound to the LTB4 receptor.
-
Membrane Preparation:
-
Isolate membranes from human neutrophils or guinea pig spleen homogenate.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 200-250 µL:
-
Membrane preparation (typically 20-50 µg of protein).
-
[³H]LTB₄ (radioligand) at a fixed concentration (e.g., 1-5 nM).
-
Varying concentrations of unlabeled this compound (competitor).
-
For non-specific binding, add a high concentration of unlabeled LTB₄ (e.g., 1 µM).
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]LTB₄ binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay
This protocol describes a common method to assess the effect of this compound on neutrophil migration towards LTB4.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.
-
Resuspend the purified neutrophils in a suitable assay medium.
-
-
Chemotaxis Setup (Boyden Chamber):
-
Use a 96-well chemotaxis chamber with a porous membrane (e.g., 3-5 µm pores).
-
In the lower chamber, add LTB₄ (chemoattractant) at a concentration known to induce migration (e.g., 10-100 nM).
-
In the upper chamber, add the neutrophil suspension, which has been pre-incubated with varying concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM or DAPI).
-
Quantify the migrated cells by counting under a microscope or by measuring fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of chemotaxis.
-
In Vivo Pancreatic Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Culture and Animal Model:
-
Culture human pancreatic cancer cells (e.g., AsPC-1 or HPAC) under standard conditions.
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Alternatively, for an orthotopic model, surgically implant a small piece of a subcutaneously grown tumor or inject a cell suspension directly into the pancreas of the mouse.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 250 mg/kg/day) or vehicle control orally via gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 24 days), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Analysis:
-
Compare the tumor growth curves, final tumor weights, and volumes between the this compound-treated and control groups.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Tumor tissue can be further analyzed by immunohistochemistry or Western blotting for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
Etalocib's impact on signal transduction pathways
I'm sorry, but I was unable to access the content from the provided URL. 1
[2] Etalocib sodium | C33H32FNaO6 - PubChem this compound sodium is the sodium salt of this compound, a second-generation selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which this agent exerts its effects has not been fully elucidated, this compound selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. This compound has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells. ... this compound sodium | C33H32FNaO6 | CID 23688177 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ... Although the exact underlying mechanism through which this agent exerts its effects has not been fully elucidated, this compound selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. This compound has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells. NCI Thesaurus (NCIt). View More... Contents. Title and Summary. ... this compound sodium has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific. ...
-
3 Chemical and Physical Properties
-
3.1 Computed Properties. Property Name. 566.6 g/mol . 8.5. 566.2080916 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15) 566.2080916 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15) 85.2 Ų 742. PubChem.
-
"3.2 Chemical Classes. 3.2.1 Drugs. Pharmaceuticals -> Listed in ZINC15. S55 | ZINC15PHARMA | Pharmaceuticals from ZINC15 | DOI:10.5281/zenodo.3247749. NORMAN Suspect List Exchange." ...
-
12 Classification
-
12.1 MeSH Tree. Medical Subject Headings (MeSH)
-
12.2 NCI Thesaurus Tree. NCI Thesaurus (NCIt)
-
12.3 ChEBI Ontology. ChEBI.
-
"12.4 KEGG: Target-based Classification of Drugs. KEGG."
-
"12.5 KEGG: Drug Groups. KEGG."
-
12.6 ChemIDplus. ChemIDplus.
-
12.7 IUPHAR / BPS Guide to PHARMACOLOGY Target Classification. IUPHAR/BPS Guide to PHARMACOLOGY.
-
12.8 ChEMBL Target Tree. ChEMBL.
-
12.9 NORMAN Suspect List Exchange Classification. NORMAN Suspect List Exchange.
-
12.10 EPA DSSTox Classification. EPA DSSTox.
-
12.11 PFAS and Fluorinated Organic Compounds in PubChem. PubChem.
-
12.12 MolGenie Organic Chemistry Ontology. MolGenie. 3
[4] this compound - AdisInsight this compound (LY 293111) is a leukotriene B4 receptor antagonist that was being developed by Eli Lilly and Company for the oral treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and solid tumours, and inflammatory disorders, including asthma, psoriasis, and ulcerative colitis. This compound has also been investigated for the treatment of rheumatoid arthritis. However, development in all these indications appears to have been discontinued. ... this compound has also been investigated for the treatment of rheumatoid arthritis. However, development in all these indications appears to have been discontinued. ... This compound has been shown to induce apoptosis and inhibit cellular proliferation in LTB4R-expressing cells such as pancreatic cancer cells. ... AdisInsight is a database of drug information that is indexed from a variety of verified sources such as peer-reviewed press releases, company websites, and conference presentations. ... this compound (LY 293111) is a leukotriene B4 receptor antagonist that was being developed by Eli Lilly and Company for the oral treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and solid tumours, and inflammatory disorders, including asthma, psoriasis, and ulcerative colitis. 5
[6] 7 I'm sorry, but I was unable to access the content from the provided URL. --INVALID-LINK--
[8] this compound - Creative Biolabs this compound is a selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which this agent exerts its effects has not been fully elucidated, this compound selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. This compound has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells. ... this compound is a selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which this agent exerts its effects has not been fully elucidated, this compound selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. This compound has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells. ... this compound has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific. 9
This compound - Selleckchem this compound (LY293111) is a potent and selective leukotriene B4 (LTB4) receptor antagonist with Ki of 25 nM. Phase 2. ... this compound (LY293111) is a potent and selective leukotriene B4 (LTB4) receptor antagonist with Ki of 25 nM. Phase 2. ... this compound (LY293111) is a potent and selective leukotriene B4 (LTB4) receptor antagonist with Ki of 25 nM. Phase 2. 10
This compound | CAS 161172-51-6 - MedKoo this compound, also known as LY293111, is a potent and selective leukotriene B4 receptor antagonist with Ki of 25 nM. LY293111 prevents LTB4-induced calcium mobilization with an lC50 of 20 nM. LY293111 is an extremely potent and selective antagonist of human neutrophil function in vitro. LY293111 produces a dose-related inhibition of acute leukotriene B4-induced airway obstruction when administered i.v. (ED50 = 14 micrograms/kg) or p.o. (ED50 = 0.4 mg/kg). LY293111 (10 mg/kg) inhibits A23187-induced lung inflammatory changes at 1 h. LY293111 induces apoptosis and inhibits proliferation in human pancreatic cancer cells. LY293111 inhibits growth of human pancreatic cancer xenografts in athymic mice. This compound has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific. However, the development of this drug was discontinued. ... this compound, also known as LY293111, is a potent and selective leukotriene B4 receptor antagonist with Ki of 25 nM. LY293111 prevents LTB4-induced calcium mobilization with an lC50 of 20 nM. LY293111 is an extremely potent and selective antagonist of human neutrophil function in vitro. LY293111 produces a dose-related inhibition of acute leukotriene B4-induced airway obstruction when administered i.v. (ED50 = 14 micrograms/kg) or p.o. (ED50 = 0.4 mg/kg). LY293111 (10 mg/kg) inhibits A23187-induced lung inflammatory changes at 1 h. LY293111 induces apoptosis and inhibits proliferation in human pancreatic cancer cells. LY293111 inhibits growth of human pancreatic cancer xenografts in athymic mice. ... this compound has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific. However, the development of this drug was discontinued. 11
10 I'm sorry, but I was unable to access the content from the provided URL. 12
This compound sodium | CAS 222030-97-7 | MedKoo this compound sodium, also known as LY293111 sodium, is the sodium salt of this compound, a potent and selective leukotriene B4 receptor antagonist with Ki of 25 nM. LY293111 prevents LTB4-induced calcium mobilization with an lC50 of 20 nM. LY293111 is an extremely potent and selective antagonist of human neutrophil function in vitro. LY293111 produces a dose-related inhibition of acute leukotriene B4-induced airway obstruction when administered i.v. (ED50 = 14 micrograms/kg) or p.o. (ED50 = 0.4 mg/kg). LY293111 (10 mg/kg) inhibits A23187-induced lung inflammatory changes at 1 h. LY293111 induces apoptosis and inhibits proliferation in human pancreatic cancer cells. LY293111 inhibits growth of human pancreatic cancer xenografts in athymic mice. This compound has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific. However, the development of this drug was discontinued. ... this compound sodium, also known as LY293111 sodium, is the sodium salt of this compound, a potent and selective leukotriene B4 receptor antagonist with Ki of 25 nM. LY293111 prevents LTB4-induced calcium mobilization with an lC50 of 20 nM. LY293111 is an extremely potent and selective antagonist of human neutrophil function in vitro. LY293111 produces a dose-related inhibition of acute leukotriene B4-induced airway obstruction when administered i.v. (ED50 = 14 micrograms/kg) or p.o. (ED50 = 0.4 mg/kg). LY293111 (10 mg/kg) inhibits A23187-induced lung inflammatory changes at 1 h. LY293111 induces apoptosis and inhibits proliferation in human pancreatic cancer cells. LY293111 inhibits growth of human pancreatic cancer xenografts in athymic mice. ... this compound has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor, Protocol Specific. However, the development of this drug was discontinued. 13 this compound's Impact on Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as LY293111) is a potent and selective antagonist of the leukotriene B4 receptor (LTB4R). It has been investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.[4] While its clinical development was ultimately discontinued, the study of this compound has provided valuable insights into the role of the LTB4 signaling pathway in disease pathogenesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on downstream signal transduction pathways, and the experimental methodologies used to elucidate these effects.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. It exerts its biological effects by binding to two G-protein coupled receptors, BLT1 and BLT2. The LTB4/BLT signaling axis has been implicated in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention. This compound was developed as a selective LTB4R antagonist to modulate the downstream signaling cascades initiated by LTB4.
Mechanism of Action
This compound functions as a competitive antagonist at the LTB4 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand LTB4, thereby inhibiting the initiation of downstream signaling events. The primary mechanism of action involves the blockade of LTB4-induced cellular responses.
Impact on Signal Transduction Pathways
The binding of LTB4 to its receptor, primarily BLT1 on immune cells, triggers a cascade of intracellular signaling events. This compound, by blocking this initial step, effectively inhibits these downstream pathways.
Inhibition of Calcium Mobilization
One of the immediate consequences of LTB4 receptor activation is the mobilization of intracellular calcium ([Ca2+]i). This process is crucial for the activation of various cellular functions, including chemotaxis, degranulation, and production of reactive oxygen species in neutrophils. This compound has been shown to potently inhibit LTB4-induced calcium mobilization.
Modulation of Protein Kinase Cascades
The LTB4 receptor is coupled to G-proteins, which, upon activation, can modulate the activity of several protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway. These pathways are critical for cell proliferation, differentiation, and survival. While the direct impact of this compound on specific kinases in the context of LTB4 signaling is a complex area of study, its antagonism of the LTB4 receptor suggests an indirect modulatory effect on these cascades.
Induction of Apoptosis
In certain cell types, particularly cancer cells that express LTB4 receptors, this compound has been observed to induce apoptosis (programmed cell death). This effect is thought to be mediated by the inhibition of pro-survival signals that are normally activated by the LTB4 pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the in vitro and in vivo activity of this compound.
| Parameter | Value | Cell/System | Reference |
| Ki for [3H]LTB4 binding | 25 nM | - | |
| IC50 for LTB4-induced Ca2+ mobilization | 20 nM | - | |
| ED50 for inhibition of LTB4-induced airway obstruction (i.v.) | 14 µg/kg | Guinea pigs | |
| ED50 for inhibition of LTB4-induced airway obstruction (p.o.) | 0.4 mg/kg | Guinea pigs |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the LTB4 receptor.
-
Protocol:
-
Prepare cell membranes from a cell line known to express the LTB4 receptor (e.g., human neutrophils).
-
Incubate the membranes with a fixed concentration of radiolabeled LTB4 ([3H]LTB4) and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki value using competitive binding analysis software.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the inhibitory effect of this compound on LTB4-induced calcium mobilization.
-
Protocol:
-
Load target cells (e.g., human neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of LTB4.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the LTB4-induced calcium response.
-
In Vivo Airway Obstruction Model
-
Objective: To assess the in vivo efficacy of this compound in an animal model of LTB4-induced bronchoconstriction.
-
Protocol:
-
Administer this compound to guinea pigs either intravenously (i.v.) or orally (p.o.).
-
After a specified time, challenge the animals with an intravenous injection of LTB4 to induce airway obstruction.
-
Measure the changes in pulmonary mechanics (e.g., airway resistance and dynamic compliance) to quantify the degree of bronchoconstriction.
-
Determine the dose of this compound that produces a 50% inhibition of the LTB4-induced response (ED50).
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the LTB4 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's activity.
Conclusion
This compound is a well-characterized LTB4 receptor antagonist that has been instrumental in understanding the role of the LTB4 signaling pathway in various physiological and pathological processes. Although it did not proceed to clinical use, the data gathered from its preclinical and clinical studies provide a valuable foundation for the development of future therapeutics targeting this pathway. The experimental protocols and findings detailed in this guide serve as a comprehensive resource for researchers in the fields of pharmacology, immunology, and drug discovery.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. This compound | C33H33FO6 | CID 177941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Methodological & Application
Etalocib (LY293111): In Vitro Assay Protocols for a Potent Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etalocib (LY293111) is a selective and orally active antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2] LTB4 is a potent lipid mediator involved in a wide range of inflammatory responses, including the recruitment and activation of neutrophils.[3][4] By blocking the LTB4 signaling pathway, this compound has shown potential in modulating inflammatory processes and has been investigated for its therapeutic effects in various diseases, including cancer.[5] This document provides detailed in vitro assay protocols to characterize the activity of this compound and similar LTB4 receptor antagonists.
Mechanism of Action
This compound competitively binds to the BLT1 receptor, a G-protein coupled receptor (GPCR), preventing the binding of its natural ligand, LTB4. This blockade inhibits downstream signaling cascades, including intracellular calcium mobilization and the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. The antagonism of the LTB4/BLT1 axis by this compound ultimately leads to the inhibition of key cellular processes involved in inflammation and cell proliferation, such as chemotaxis, degranulation, and cell growth, while promoting apoptosis in certain cancer cell lines.
Quantitative Data Summary
The in vitro potency of this compound has been characterized in various functional assays. The following table summarizes key quantitative data for this compound's activity.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| LTB4 Receptor Binding | Ki | 25 nM | - | |
| Calcium Mobilization | IC50 | 20 nM | - | |
| Cell Proliferation | Inhibition | Concentration-dependent | MiaPaCa-2, AsPC-1 (Pancreatic Cancer) | |
| Apoptosis Induction | Induction | 250 and 500 nM | MiaPaCa-2, AsPC-1 (Pancreatic Cancer) |
Signaling Pathway
The following diagram illustrates the LTB4 signaling pathway and the point of intervention for this compound.
Caption: LTB4 signaling pathway and this compound's mechanism of action.
Experimental Protocols
LTB4 Receptor Binding Assay
This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the LTB4 receptor.
Workflow:
Caption: Workflow for the LTB4 receptor binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human BLT1 receptor (e.g., transfected HEK293 cells or neutrophils).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂).
-
A fixed concentration of [³H]-LTB4 (e.g., 0.5-1.0 nM).
-
Serial dilutions of this compound or other test compounds.
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
For non-specific binding determination, add a high concentration of unlabeled LTB4 (e.g., 1 µM) to a set of wells.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of an LTB4 receptor antagonist to inhibit LTB4-induced increases in intracellular calcium concentration.
Workflow:
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the BLT1 receptor (e.g., HL-60 cells or transfected CHO cells) into a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound or other test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add a fixed concentration of LTB4 (e.g., EC80 concentration) to stimulate calcium release and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response for each well (e.g., peak fluorescence minus baseline).
-
Plot the percentage of inhibition (relative to the LTB4-only control) against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding:
-
Seed pancreatic cancer cells (e.g., MiaPaCa-2, AsPC-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the inhibitory effect.
-
Apoptosis Assay (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.
Workflow:
Caption: Workflow for the TUNEL apoptosis assay.
Protocol:
-
Cell Treatment:
-
Culture pancreatic cancer cells on coverslips or in chamber slides.
-
Treat the cells with this compound at the desired concentrations (e.g., 250 nM, 500 nM) for a specified time (e.g., 24 or 48 hours). Include positive (e.g., DNase I treated) and negative controls.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a solution of 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently labeled dUTP), according to the manufacturer's instructions of a commercial kit.
-
Incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
-
Detection and Analysis:
-
If using BrdUTP, incubate with an anti-BrdU-FITC antibody.
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI or Propidium Iodide.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green (or other color depending on the fluorophore) fluorescence in the nucleus.
-
Alternatively, the percentage of apoptotic cells can be quantified by flow cytometry.
-
Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the ability of this compound to block the migration of cells towards a chemoattractant like LTB4.
Workflow:
Caption: Workflow for the Boyden chamber chemotaxis assay.
Protocol:
-
Cell Preparation:
-
Harvest migratory cells (e.g., neutrophils or monocytes) and resuspend them in assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Use a Boyden chamber or a multi-well plate with cell-permeable inserts (e.g., Transwell).
-
Add assay medium containing LTB4 as the chemoattractant to the lower wells of the chamber.
-
Add assay medium without LTB4 to control wells.
-
Place the inserts into the wells.
-
-
Cell Migration:
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several microscopic fields for each membrane.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field.
-
Determine the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Response of MiaPaCa-2 and AsPC-1 Pancreatic Cancer Cells to Etalocib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains a formidable challenge in oncology, characterized by aggressive tumor biology and limited therapeutic options. The development of targeted therapies offers a promising avenue for improving patient outcomes. Etalocib (also known as LY293111) is a selective antagonist of the leukotriene B4 receptor (BLT2), which has demonstrated potential anti-neoplastic properties in pancreatic cancer models.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the cellular response of two common pancreatic adenocarcinoma cell lines, MiaPaCa-2 and AsPC-1, to this compound treatment.
Mechanism of Action
This compound is not an EGFR inhibitor, but rather a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][3] The LTB4 signaling pathway has been implicated in promoting cancer cell proliferation, survival, and migration. By blocking the LTB4 receptor, this compound is expected to inhibit these pro-tumorigenic signals, ultimately leading to a reduction in cell viability and the induction of apoptosis in pancreatic cancer cells. While its primary target is the LTB4 receptor, the investigation of potential off-target effects on other critical signaling pathways, such as the EGFR pathway, may also be of interest.
Quantitative Data Summary
Limited publicly available data exists detailing the specific quantitative effects of this compound on MiaPaCa-2 and AsPC-1 cells. However, existing research indicates that this compound inhibits proliferation and induces apoptosis in both cell lines at concentrations of 250 nM and 500 nM. To facilitate further research and a more comprehensive understanding of this compound's potency and efficacy, the following tables provide a template for organizing experimentally determined quantitative data.
Table 1: this compound IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Time Point (hours) |
| MiaPaCa-2 | Data to be determined | 72 |
| AsPC-1 | Data to be determined | 72 |
Table 2: Effect of this compound on Cell Proliferation of Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Inhibition of Proliferation |
| MiaPaCa-2 | e.g., 0.1 | Data to be determined |
| e.g., 0.5 | Data to be determined | |
| e.g., 1.0 | Data to be determined | |
| AsPC-1 | e.g., 0.1 | Data to be determined |
| e.g., 0.5 | Data to be determined | |
| e.g., 1.0 | Data to be determined |
Table 3: Induction of Apoptosis by this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| MiaPaCa-2 | e.g., 0.5 | Data to be determined |
| e.g., 1.0 | Data to be determined | |
| AsPC-1 | e.g., 0.5 | Data to be determined |
| e.g., 1.0 | Data to be determined |
Table 4: Effect of this compound on Protein Expression in Pancreatic Cancer Cell Lines
| Cell Line | Treatment (this compound Conc., µM) | Protein Target | Change in Expression/Phosphorylation |
| MiaPaCa-2 | e.g., 1.0 | p-ERK | Data to be determined |
| p-Akt | Data to be determined | ||
| Cleaved Caspase-3 | Data to be determined | ||
| AsPC-1 | e.g., 1.0 | p-ERK | Data to be determined |
| p-Akt | Data to be determined | ||
| Cleaved Caspase-3 | Data to be determined |
Experimental Protocols
Cell Culture
MiaPaCa-2 Cell Line:
-
Growth Medium: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM), Catalog No. 30-2002. To make the complete growth medium, add fetal bovine serum to a final concentration of 10% and horse serum to a final concentration of 2.5%.
-
Culture Conditions: Incubate at 37°C in a 5% CO2 in air atmosphere.
-
Subculturing: When cells reach 70-80% confluency, remove the medium and rinse with a 0.25% trypsin, 0.53 mM EDTA solution. Add 1 to 2 mL of the trypsin-EDTA solution and incubate at room temperature or 37°C until cells detach. Add fresh complete growth medium, aspirate, and dispense into new culture flasks.
AsPC-1 Cell Line:
-
Growth Medium: ATCC-formulated RPMI-1640 Medium, ATCC 30-2001. To make the complete growth medium, add fetal bovine serum to a final concentration of 10%.
-
Culture Conditions: Incubate at 37°C in a 5% CO2 in air atmosphere.
-
Subculturing: When cells reach 70-80% confluency, remove the medium and briefly rinse with a 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Add 1.0 to 2.0 mL of Trypsin-EDTA solution and observe until the cell layer is dispersed (usually within 2 to 3 minutes). Cells that are difficult to detach may be placed at 37°C to facilitate dispersal. Add 4.0 to 6.0 mL of complete growth medium and aspirate cells by gently pipetting.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on MiaPaCa-2 and AsPC-1 cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis (Annexin V) Assay
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifugation at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation of proteins in relevant signaling pathways (e.g., EGFR, Akt, ERK).
-
Cell Lysis: After treatment with this compound, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Visualizations
Caption: this compound antagonizes the BLT2 receptor, inhibiting LTB4-mediated signaling.
Caption: Workflow for assessing this compound's effects on pancreatic cancer cells.
Caption: EGFR signaling pathway, a potential area for off-target effect analysis.
References
Application Notes and Protocols: Etalocib Xenograft Model in Athymic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing an Etalocib (also known as LY293111) xenograft model in athymic mice. This model is particularly relevant for preclinical studies investigating the efficacy of this compound in cancer, with a specific focus on pancreatic cancer.
Introduction to this compound
This compound is an orally active small molecule with a dual mechanism of action. It functions as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor and as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. In the context of oncology, particularly pancreatic cancer, both LTB4 receptors (BLT1 and BLT2) and 5-lipoxygenase are often upregulated, making them viable therapeutic targets[1]. This compound has been shown to inhibit the proliferation of human pancreatic cancer cell lines and induce apoptosis, both in vitro and in vivo[2]. Its ability to enhance the anti-cancer effects of standard chemotherapies like gemcitabine is also of significant interest[1].
It is important to distinguish this compound from Erlotinib, an EGFR inhibitor. While both have been investigated in cancer, their mechanisms of action are distinct.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from a representative preclinical study evaluating the anti-tumor activity of this compound in athymic mice bearing human pancreatic cancer xenografts.
Table 1: Effect of this compound on Tumor Volume in AsPC-1 Xenografts
| Treatment Group | Day 0 (mm³) | Day 8 (mm³) | Day 16 (mm³) | Day 24 (mm³) |
| Vehicle Control | 100 ± 15 | 250 ± 30 | 600 ± 50 | 1200 ± 100 |
| This compound | 100 ± 15 | 150 ± 20 | 250 ± 25 | 400 ± 40 |
Data are presented as mean tumor volume ± SEM. This compound treatment demonstrated a marked inhibition of tumor growth over the 24-day period[2].
Table 2: Effect of this compound on Final Tumor Weight in Pancreatic Cancer Xenografts
| Cell Line | Treatment Group | Final Tumor Weight (mg) | Percent Inhibition (%) |
| AsPC-1 | Vehicle Control | 1150 ± 90 | - |
| This compound | 380 ± 50 | 67% | |
| HPAC | Vehicle Control | 1050 ± 85 | - |
| This compound | 350 ± 45 | 66.7% |
Data are presented as mean tumor weight ± SEM at the end of the 24-day treatment period. This compound treatment resulted in a significant reduction in the final tumor weight for both AsPC-1 and HPAC xenografts.
Experimental Protocols
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines AsPC-1 and HPAC.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth.
Animal Model
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a sterile environment, such as a laminar flow cabinet, and provide them with autoclaved food and water ad libitum.
Xenograft Implantation
-
Cell Preparation:
-
Harvest pancreatic cancer cells (AsPC-1 or HPAC) during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 2 x 10⁷ cells/mL.
-
-
Implantation Procedure:
-
Anesthetize the athymic nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice until they have fully recovered from anesthesia.
-
This compound Preparation and Administration
-
Preparation:
-
Vehicle 1 (Aqueous Suspension): Prepare a suspension of this compound in a vehicle consisting of 10% DMSO and 90% (20% SBE-β-CD in Saline). Use sonication to aid dissolution.
-
Vehicle 2 (Oil-based Solution): Prepare a solution of this compound in a vehicle of 10% DMSO and 90% Corn Oil for a clear solution.
-
-
Administration:
-
Route: Oral gavage.
-
Dosage: Based on previous studies, a dose of 250 mg/kg/day can be used.
-
Frequency: Administer once daily.
-
Treatment Initiation: Begin treatment when the tumors reach a palpable size (e.g., approximately 100 mm³).
-
Tumor Monitoring and Data Collection
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) twice a week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of general health and potential toxicity.
-
Endpoint:
-
The study can be terminated after a predefined period (e.g., 24 days).
-
Humane Endpoints: Euthanize mice if the tumor volume exceeds 2000 mm³, if there is significant ulceration of the tumor, or if the mouse shows signs of distress, such as a loss of more than 20% of its body weight, lethargy, or ruffled fur.
-
-
Post-Mortem Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final weight of each tumor.
-
Fix a portion of the tumor in 10% formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting for signaling pathway components).
-
Visualizations
Caption: Experimental workflow for the this compound xenograft model.
Caption: LTB4 receptor signaling pathway and the inhibitory action of this compound.
Caption: PPARγ signaling pathway activated by this compound.
References
Etalocib for In Vivo Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etalocib (also known as LY293111) is a dual-action small molecule inhibitor with potential applications in oncology research. It functions as a selective antagonist of the leukotriene B4 (LTB4) receptor and an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis, making it a compound of interest for in vivo cancer models. This document provides detailed application notes and protocols for the use of this compound in in vivo cancer studies, with a focus on a pancreatic cancer xenograft model.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action:
-
Leukotriene B4 (LTB4) Receptor Antagonism : this compound selectively binds to and blocks LTB4 receptors.[1] The LTB4 signaling pathway has been implicated in inflammation and cancer cell proliferation. By inhibiting this pathway, this compound can disrupt signals that promote tumor growth and survival.
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism : this compound also acts as an agonist for PPARγ, a nuclear receptor that plays a role in cell differentiation and apoptosis.[2] Activation of PPARγ can lead to the induction of apoptosis in cancer cells.
This dual mechanism suggests that this compound may be effective in cancers where both inflammatory signaling and apoptotic pathways are relevant.
In Vivo Efficacy in a Pancreatic Cancer Xenograft Model
A key preclinical study has demonstrated the in vivo efficacy of this compound in a human pancreatic cancer xenograft model.[1][3]
Data Summary
| Parameter | Details | Reference |
| Animal Model | Athymic (nude) mice | [3] |
| Cancer Cell Lines | AsPC-1 and HPAC human pancreatic cancer cells | |
| Tumor Model | Subcutaneous xenografts | |
| This compound Dosage | 250 mg/kg/day | |
| Administration Route | Oral (daily) | |
| Treatment Duration | 24 days | |
| Outcome | Marked inhibition of tumor growth (volume and weight) | |
| Toxicity | No significant toxic effects or changes in body weight were observed. |
Experimental Protocols
Animal Model Preparation
A standard protocol for establishing a subcutaneous pancreatic cancer xenograft model in athymic mice is as follows:
-
Cell Culture : Culture AsPC-1 or HPAC human pancreatic cancer cells in appropriate media and conditions until they reach the desired confluence.
-
Cell Harvesting : Harvest the cells using standard cell culture techniques (e.g., trypsinization) and wash them with sterile phosphate-buffered saline (PBS).
-
Cell Viability : Determine cell viability using a trypan blue exclusion assay to ensure a high percentage of viable cells.
-
Injection : Resuspend the cells in sterile PBS or an appropriate cell culture medium at a concentration of 3 million cells per injection volume (typically 100-200 µL).
-
Subcutaneous Implantation : Inject the cell suspension subcutaneously into the flank of each athymic mouse.
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
This compound Formulation and Administration
Note: The specific vehicle used for the oral formulation in the key pancreatic cancer study was not detailed in the publicly available literature. Researchers should perform small-scale formulation and stability tests to determine a suitable vehicle. Common vehicles for oral gavage in mice include:
-
0.5% or 1% Carboxymethyl cellulose (CMC) in water
-
Corn oil
-
Polyethylene glycol (PEG) 400 in water
-
A solution of 0.5% methylcellulose and 0.1% Tween 80 in water
Protocol for Oral Administration (Gavage):
-
Formulation Preparation :
-
Calculate the required amount of this compound based on the body weight of the mice and the target dose of 250 mg/kg.
-
Prepare a homogenous suspension of this compound in the chosen vehicle at a concentration that allows for a reasonable gavage volume (typically 5-10 mL/kg). For a 20g mouse, this would be 0.1-0.2 mL.
-
Ensure the suspension is well-mixed before each administration.
-
-
Animal Handling and Gavage Procedure :
-
Gently but firmly restrain the mouse.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the prepared this compound suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
-
Treatment Schedule : Administer the this compound formulation orally once daily for a total of 24 days. The control group should receive the vehicle only, following the same procedure and schedule.
Efficacy Assessment
-
Tumor Measurement : Measure the tumor dimensions (length and width) with calipers every 2-3 days throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight : Monitor and record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Endpoint : At the end of the 24-day treatment period, euthanize the animals according to approved institutional guidelines.
-
Tumor Excision and Weight : Excise the tumors and record their final weight.
-
Further Analysis (Optional) : Tumors can be processed for further analysis, such as histopathology, immunohistochemistry, or molecular analysis to investigate the mechanism of action in vivo.
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound action.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for this compound in vivo study.
Dosage to Efficacy Relationship
Caption: this compound dosage and expected outcome.
References
Application Notes and Protocols for Etalocib in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etalocib (also known as LY293111) is a potent and selective antagonist of the leukotriene B4 receptor (LTB4R).[1] It has demonstrated antineoplastic properties, including the induction of apoptosis and inhibition of proliferation in various cancer cell lines, particularly in pancreatic cancer.[2] These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays to evaluate its biological activity.
Mechanism of Action
This compound selectively binds to and blocks the LTB4 receptor, a G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling pathways activated by leukotriene B4.[3] This blockade interferes with key cellular processes such as proliferation, survival, and migration. The primary LTB4 receptors are BLT1 and BLT2. Upon ligand binding, these receptors can couple to G-proteins (Gq and/or Gi), leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2) and the nuclear factor-kappa B (NF-κB) pathway. This compound's antagonistic action on these receptors makes it a valuable tool for studying LTB4-mediated signaling and for investigating its therapeutic potential in cancer and inflammatory diseases.
Product Information and Storage
| Property | Value | Source |
| Synonyms | LY293111, VML 295 | MedChemExpress |
| Molecular Formula | C₃₃H₃₃FO₆ | PubChem |
| Molecular Weight | 544.6 g/mol | PubChem |
| Appearance | Crystalline solid | - |
| Purity | >98% (by HPLC) | MedKoo Biosciences |
| Storage (Powder) | -20°C for up to 3 years | MedChemExpress |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | MedChemExpress |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Reconstitution:
-
To prepare a 10 mM stock solution , add the appropriate volume of DMSO to the vial of this compound powder. For example, to 1 mg of this compound (MW: 544.6 g/mol ), add 183.6 µL of DMSO.
-
Vortex thoroughly to dissolve the powder. Gentle warming or sonication may be used to aid dissolution if necessary.[4]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
-
Note: It is crucial to use high-quality, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.
Quantitative Data Summary
The following tables summarize the reported biological activity of this compound.
Table 1: Receptor Binding Affinity and Functional Inhibition
| Parameter | Value | Cell/System | Source |
| Ki for [³H]LTB4 binding | 25 nM | Human Neutrophils | |
| IC₅₀ for LTB4-induced Ca²⁺ mobilization | 20 nM | Human Neutrophils |
Table 2: Effects on Pancreatic Cancer Cell Lines
| Assay | Cell Line | Concentration | Effect | Source |
| Proliferation | MiaPaCa-2, AsPC-1 | Time and concentration-dependent | Inhibition | |
| Apoptosis | MiaPaCa-2, AsPC-1 | Not specified | Induction |
Further dose-response studies are recommended to determine the precise IC₅₀ values for proliferation and the effective concentrations for apoptosis induction in specific cell lines of interest.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cells, such as the pancreatic cancer cell lines MiaPaCa-2 and AsPC-1.
Materials:
-
Target cancer cell line (e.g., MiaPaCa-2, ATCC® CRL-1420™)
-
Complete culture medium (e.g., DMEM with 10% FBS and 2.5% horse serum for MiaPaCa-2)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC₅₀ from the proliferation assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the floating cells in the centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Excitation for FITC is at 488 nm and emission is detected at ~530 nm. Excitation for PI is at 488 nm and emission is detected at >670 nm.
-
Set up appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Etalocib (LY293111): Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etalocib, also known as LY293111, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, BLT1.[1][2][3] As a diaryl ether carboxylic acid derivative, it plays a crucial role in blocking the inflammatory signaling pathways mediated by LTB4.[2][4] LTB4 is a powerful lipid mediator involved in a variety of inflammatory responses, including the chemotaxis and activation of immune cells like neutrophils. By inhibiting the LTB4/BLT1 axis, this compound serves as a valuable tool for investigating inflammatory processes and has shown potential antineoplastic activity in preclinical models, particularly in pancreatic cancer, where it can inhibit cell proliferation and induce apoptosis.
Physicochemical Properties and Solubility
This compound is typically supplied as a powder. Understanding its solubility is critical for the preparation of stock solutions and experimental media. The solubility of this compound in Dimethyl Sulfoxide (DMSO) is well-documented, though values may vary slightly between suppliers.
Table 1: Solubility of this compound (LY293111) in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| MedChemExpress | 100 | 183.62 | Sonication may be required; hygroscopic DMSO can impact solubility. |
| MedKoo Biosciences | 98.5 | 173.85 | |
| Cayman Chemical | 30 | ~55.1 | |
| TargetMol | 100 | 183.62 | Sonication is recommended. |
Note: The molecular weight of this compound (C₃₃H₃₃FO₆) is approximately 544.6 g/mol .
Mechanism of Action: LTB4 Receptor Antagonism
This compound exerts its effects by competitively binding to the high-affinity LTB4 receptor, BLT1, which is a G-protein coupled receptor (GPCR). This action blocks the downstream signaling cascades typically initiated by LTB4.
The key steps in the signaling pathway are:
-
LTB4 Binding: Under normal inflammatory conditions, LTB4 binds to the BLT1 receptor on the surface of leukocytes.
-
GPCR Activation: This binding activates intracellular G-proteins.
-
Downstream Signaling: Activation of G-proteins triggers downstream signaling pathways, including the mobilization of intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
-
Biological Response: These signaling events lead to chemotaxis, degranulation, and the production of pro-inflammatory cytokines, driving the inflammatory response.
-
This compound's Role: this compound blocks the initial binding of LTB4 to BLT1, thereby inhibiting these downstream effects. In cancer cells, this inhibition has been shown to halt the cell cycle in the S-phase and trigger apoptosis.
Caption: Mechanism of this compound as an LTB4 receptor antagonist.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution for in vitro use.
Materials:
-
This compound (LY293111) powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 5.45 mg of this compound powder and place it into a sterile vial. Perform this step in a chemical fume hood.
-
Solvent Addition: Add 100 µL of high-quality DMSO to the vial containing the this compound powder. This will yield a final concentration of 100 mM (or 100 mg/mL).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes. Visually inspect for complete dissolution. Gentle warming may also aid dissolution.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). When stored in solvent, use within 2 weeks at -20°C or 3 months at -80°C.
Protocol 2: In Vitro Cell Proliferation and Apoptosis Assay in Pancreatic Cancer Cells
This protocol provides a general framework for assessing the effect of this compound on the proliferation and apoptosis of human pancreatic cancer cell lines, such as MiaPaCa-2 or AsPC-1.
Materials:
-
Human pancreatic cancer cell lines (e.g., MiaPaCa-2, AsPC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well and 6-well tissue culture plates
-
100 mM this compound stock solution in DMSO
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU)
-
Apoptosis detection kit (e.g., Annexin V/PI staining, TUNEL assay)
-
Phosphate-Buffered Saline (PBS)
-
Vehicle control (DMSO)
Experimental Workflow:
Caption: Workflow for in vitro analysis of this compound effects.
Procedure Steps:
-
Cell Seeding: Seed pancreatic cancer cells into 96-well plates (for proliferation assays) or 6-well plates (for apoptosis assays) at a predetermined density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Adherence: Allow cells to adhere by incubating for 24 hours under standard culture conditions (37°C, 5% CO₂).
-
Preparation of Working Solutions: Prepare serial dilutions of the 100 mM this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 250 nM, 500 nM, 1000 nM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for specified time points, such as 24, 48, and 72 hours.
-
Analysis:
-
For Proliferation: At each time point, perform a cell viability/proliferation assay according to the manufacturer's instructions. Measure the absorbance using a plate reader.
-
For Apoptosis: At a selected time point (e.g., 48 hours), harvest the cells and stain them using an apoptosis detection kit. Analyze the stained cells via flow cytometry or fluorescence microscopy.
-
Concluding Remarks
This compound (LY293111) is a critical research tool for studying LTB4-mediated inflammation and its role in diseases like cancer. Proper handling and dissolution, particularly in DMSO, are fundamental to obtaining reliable and reproducible experimental results. The protocols and data provided herein offer a comprehensive guide for researchers utilizing this compound in their studies.
References
Protocol for Assessing Etalocib-Induced Apoptosis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etalocib (LY293111) is a selective antagonist of the leukotriene B4 receptor (BLT2) that has demonstrated anti-tumor activity, in part by inducing apoptosis in cancer cells. Understanding the molecular mechanisms by which this compound triggers programmed cell death is crucial for its development as a potential therapeutic agent. This document provides a comprehensive set of protocols for assessing this compound-induced apoptosis in cancer cell lines. The methodologies detailed herein will enable researchers to quantify apoptotic events and elucidate the underlying signaling pathways.
The primary apoptotic pathway initiated by this compound in cancer cells, such as pancreatic cancer cell lines, is the intrinsic or mitochondrial-mediated pathway. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. Key molecular events in this pathway include the altered expression of Bcl-2 family proteins, the activation of initiator caspase-9 and executioner caspases-3 and -7, and ultimately, the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1]
This guide outlines key assays to interrogate different stages of apoptosis:
-
Annexin V/PI Staining: To detect early and late-stage apoptosis by identifying the externalization of phosphatidylserine and loss of membrane integrity.[2][3]
-
Caspase Activity Assays: To quantify the activity of key executioner caspases, such as caspase-3 and -7, which are central to the apoptotic process.
-
Western Blotting for Bcl-2 Family Proteins: To analyze changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins that regulate the mitochondrial pathway of apoptosis.
-
TUNEL Assay: To identify DNA fragmentation, a hallmark of the late stages of apoptosis.
By employing these methods, researchers can obtain a multi-faceted understanding of this compound's pro-apoptotic effects and its mechanism of action.
Data Presentation
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 1.8 | 8.6 ± 1.2 |
| This compound | 25 | 52.1 ± 4.2 | 30.4 ± 2.9 | 17.5 ± 2.1 |
| This compound | 50 | 30.8 ± 3.8 | 45.2 ± 3.5 | 24.0 ± 2.8 |
| Staurosporine (Positive Control) | 1 | 10.5 ± 1.5 | 60.1 ± 5.2 | 29.4 ± 3.1 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 15,234 ± 1,102 | 1.0 |
| This compound | 10 | 45,702 ± 3,518 | 3.0 |
| This compound | 25 | 98,019 ± 7,841 | 6.4 |
| This compound | 50 | 182,808 ± 15,234 | 12.0 |
| Staurosporine (Positive Control) | 1 | 259,000 ± 21,500 | 17.0 |
Table 3: Western Blot Densitometry Analysis of Bcl-2 Family Proteins
| Treatment Group | Concentration (µM) | Relative Bcl-2 Expression (normalized to β-actin) | Relative Mcl-1 Expression (normalized to β-actin) | Relative Bax Expression (normalized to β-actin) |
| Vehicle Control (DMSO) | 0 | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 |
| This compound | 10 | 0.72 ± 0.04 | 0.65 ± 0.05 | 1.85 ± 0.12 |
| This compound | 25 | 0.45 ± 0.03 | 0.38 ± 0.04 | 2.98 ± 0.21 |
| This compound | 50 | 0.21 ± 0.02 | 0.19 ± 0.03 | 4.52 ± 0.35 |
Table 4: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control (DMSO) | 0 | 1.8 ± 0.3 |
| This compound | 10 | 12.5 ± 1.5 |
| This compound | 25 | 28.9 ± 2.8 |
| This compound | 50 | 55.4 ± 4.9 |
| DNase I (Positive Control) | 10 U/mL | 98.2 ± 1.1 |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cancer Cells
This protocol provides a general method for treating cancer cells with this compound to induce apoptosis for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, AsPC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates or flasks
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate or flask at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control with the same concentration of DMSO as in the highest this compound treatment.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the compound and cell line.
-
Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this will involve trypsinization. For suspension cells, they can be collected directly.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol details the procedure for staining cells with Annexin V and Propidium Iodide (PI) to detect apoptosis by flow cytometry.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 treated and control cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL. Prepare enough volume for 100 µL per sample.
-
Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI staining solution to the cell suspension.
-
Analysis: Analyze the cells by flow cytometry within one hour. Use appropriate controls to set up compensation and quadrants.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Caspase-3/7 Activity Assay
This protocol describes a fluorometric or luminescent assay to measure the activity of effector caspases (e.g., caspase-3/7).
Materials:
-
Treated and control cells (from Protocol 1)
-
Caspase-3/7 assay kit (containing a fluorogenic or luminogenic caspase substrate)
-
Lysis buffer
-
Microplate reader with fluorescence or luminescence capabilities
Procedure:
-
Cell Lysis: Lyse the treated and control cells according to the manufacturer's instructions to release the cellular contents, including caspases.
-
Substrate Addition: Add the caspase substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measurement: Measure the fluorescence or luminescence using a microplate reader at the appropriate excitation and emission wavelengths.
Data Interpretation: An increase in fluorescence or luminescence intensity in treated cells compared to control cells indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 4: Western Blotting for Bcl-2 Family Proteins
This protocol outlines the detection of pro- and anti-apoptotic Bcl-2 family proteins by Western blotting.
Materials:
-
Treated and control cells (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin.
Protocol 5: TUNEL Assay
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay for detecting DNA fragmentation.
Materials:
-
Treated and control cells (from Protocol 1) fixed on slides or in a multi-well plate
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DNase I (for positive control)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with the permeabilization solution.
-
Positive and Negative Controls: Treat a sample with DNase I to induce DNA breaks as a positive control. Prepare a negative control by omitting the TdT enzyme from the reaction mix.
-
TUNEL Reaction: Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP or anti-BrdU antibody).
-
Counterstaining: Stain the nuclei with DAPI.
-
Analysis: Visualize the cells using a fluorescence microscope or quantify the fluorescent signal by flow cytometry.
Data Interpretation: An increase in the number of TUNEL-positive cells (displaying fluorescence in the nucleus) indicates an increase in DNA fragmentation and late-stage apoptosis.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. Leukotriene B4 receptor antagonist LY293111 induces S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Etalocib in Combination with Gemcitabine for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical and clinical investigations into the combination therapy of Etalocib (also known as LY293111), a selective leukotriene B4 receptor (LTB4R) antagonist, and gemcitabine, a standard chemotherapeutic agent. This document outlines the scientific rationale, summarizes key quantitative data from published studies, and provides detailed experimental protocols for researchers interested in exploring this combination further. While clinical trials did not demonstrate a significant survival benefit, the preclinical data suggests a potential for synergistic or additive effects that may warrant further investigation in specific cancer subtypes or in combination with other agents.
Scientific Rationale for the Combination
Gemcitabine: As a nucleoside analog, gemcitabine is a prodrug that, once intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[1][2][3][4][5] Its primary mechanisms of action include:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA replication.
-
Chain Termination: dFdCTP competes with deoxycytidine triphosphate for incorporation into DNA, leading to "masked chain termination" where the addition of one more nucleotide prevents further DNA elongation.
This compound (LY293111): this compound is a selective antagonist of the high-affinity leukotriene B4 receptor (LTB4R, also known as BLT1). The LTB4/LTB4R signaling pathway is implicated in inflammatory processes and has been shown to play a role in cancer progression by promoting cell proliferation and survival. Blocking this pathway with this compound has been demonstrated to:
-
Inhibit the proliferation of cancer cells.
-
Induce apoptosis.
-
Potentially modulate the tumor microenvironment.
The combination of this compound and gemcitabine is hypothesized to target cancer cells through two distinct mechanisms: direct cytotoxicity from gemcitabine and the inhibition of pro-survival signaling pathways by this compound. Preclinical evidence suggests that this dual approach could lead to enhanced antitumor activity.
Data Presentation
Preclinical In Vitro Data: this compound (LY293111) in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, AsPC-1 | LY293111 | Not specified | Time- and concentration-dependent inhibition of proliferation | |
| MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, AsPC-1 | LY293111 | Not specified | Induction of apoptosis |
Preclinical In Vivo Data: this compound (LY293111) and Gemcitabine Combination in an Orthotopic Pancreatic Cancer Model (S2-013 cells in athymic mice)
| Treatment Group | Mean Tumor Score (Week 4) | Incidence of Liver Metastases | Incidence of Lung Metastases | Reference |
| Control | ~3.5 | 4/8 | 5/8 | |
| LY293111 | ~2.5 | 1/8 | 4/8 | |
| Gemcitabine | ~1.5 | 0/8 | 2/8 | |
| LY293111 + Gemcitabine | ~0.5 | 0/8 | 1/8 |
Clinical Trial Data: this compound (LY293111) and Gemcitabine Combination
Pancreatic Adenocarcinoma (Phase II, Randomized, Double-Blind)
| Treatment Group | N | 6-Month Survival | Median Progression-Free Survival (PFS) | Response Rate (RR) |
| Gemcitabine + LY293111 (600 mg twice daily) | Not specified | No significant difference vs. placebo | Not significantly different vs. placebo | Not significantly different vs. placebo |
| Gemcitabine + Placebo | Not specified |
Non-Small Cell Lung Cancer (NSCLC) (Phase II, Randomized, Double-Blind)
| Treatment Group | N | Median PFS (months) | Response Rate (RR) |
| Gemcitabine + Cisplatin + LY293111 (200 mg twice daily) | ~65 | 4.6 | 20% |
| Gemcitabine + Cisplatin + LY293111 (600 mg twice daily) | ~65 | 5.6 | 25% |
| Gemcitabine + Cisplatin + Placebo | ~65 | 6.0 | 31% |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound and gemcitabine on cancer cell lines.
1. Materials:
-
Cancer cell lines (e.g., Pancreatic: MIA PaCa-2, AsPC-1; NSCLC: A549, NCI-H1299)
-
Complete cell culture medium (specific to cell line)
-
This compound (LY293111)
-
Gemcitabine
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and gemcitabine in an appropriate solvent (e.g., DMSO). Create a dilution series for each drug.
-
Treatment: Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments at various ratios. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Antitumor Efficacy: Xenograft Model
This protocol describes the evaluation of the combination therapy in a subcutaneous or orthotopic xenograft mouse model.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Cancer cell line (e.g., S2-013, AsPC-1, HPAC)
-
Matrigel (optional, for subcutaneous injection)
-
This compound (LY293111) formulated for oral gavage
-
Gemcitabine formulated for intraperitoneal (IP) injection
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous: Inject a suspension of tumor cells and Matrigel subcutaneously into the flank of the mice.
-
Orthotopic (Pancreatic): Surgically implant tumor cells into the pancreas of the mice.
-
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Gemcitabine alone, this compound + Gemcitabine).
-
Treatment Administration:
-
Administer this compound via oral gavage at a specified dose and schedule (e.g., daily).
-
Administer gemcitabine via IP injection at a specified dose and schedule (e.g., twice weekly).
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to compare tumor growth between groups.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Combined mechanism of action of Gemcitabine and this compound on a cancer cell.
Caption: Workflow for in vitro synergy assessment of Gemcitabine and this compound.
Caption: Workflow for in vivo xenograft studies of Gemcitabine and this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gemcitabine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
Troubleshooting & Optimization
Etalocib (LY293111) solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for the handling and use of Etalocib (LY293111), focusing on its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LY293111) and what is its mechanism of action?
This compound, also known as LY293111, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] It functions by blocking the binding of LTB4 to its receptors, primarily BLT1, which are found on the surface of various immune cells.[3][4] This inhibition prevents the downstream signaling cascades that lead to inflammatory responses, such as chemotaxis and activation of immune cells.[3] In some cancer cell lines, this compound has been shown to induce apoptosis and inhibit proliferation.
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions.
Q3: How should I store this compound powder and stock solutions?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. Please note that these values can vary slightly between different suppliers and batches.
| Solvent | Maximum Concentration | Molarity (approx.) |
| DMSO | 100 mg/mL | 183.6 mM |
| Ethanol | 50 mg/mL | 91.8 mM |
| Water | Insoluble | - |
| DMF | 30 mg/mL | 55.1 mM |
| Methyl Acetate | Solution | - |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.59 mM (Clear Solution) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 4.59 mM (Suspended Solution) |
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
Problem: this compound powder is not fully dissolving in the chosen solvent, or a precipitate forms in the stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes. | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution. |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution. | The compound dissolves completely at a lower concentration. |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO. |
| Particulate Matter | If a clear solution is not achieved after the above steps, consider filtering the solution through a 0.22 µm syringe filter. | Removal of any insoluble impurities. |
Issue 2: Precipitation in Cell Culture Medium
Problem: A precipitate is observed in the cell culture medium after adding the this compound stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%. | Reduced solvent-induced precipitation and minimized cell toxicity. |
| Rapid Dilution | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently swirling. Avoid adding the stock to cold medium. | Gradual dilution prevents rapid changes in solvent polarity, reducing the likelihood of precipitation. |
| Incorrect Dilution Order | Always add the small volume of concentrated DMSO stock to the large volume of aqueous cell culture medium. Never the other way around. | This ensures rapid and even dispersion of the compound in the aqueous environment. |
| Interaction with Media Components | Perform a trial dilution in a small volume of your specific cell culture medium to check for compatibility before treating your cells. | Confirmation that the precipitation is not due to a specific interaction with a component of your medium. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 544.6 g/mol ), you will need 183.6 µL of DMSO to make a 10 mM solution.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath or warm it to 37°C for 5-10 minutes.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
-
Thawing: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.
-
Pre-warming: Pre-warm your cell culture medium to 37°C.
-
Dilution: To prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium.
-
Mixing: Gently swirl the culture flask or plate to ensure even distribution of the compound.
-
Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 10 µL) to an equivalent volume of medium.
Stability Considerations
While specific degradation pathways for this compound are not extensively published, its chemical structure as a diaryl ether carboxylic acid suggests potential areas of instability.
-
Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable at neutral pH.
-
Oxidation: The phenolic hydroxyl group and the ether linkages could be sites for oxidative degradation. It is advisable to protect solutions from excessive exposure to air and light.
-
Photostability: As with many aromatic compounds, prolonged exposure to high-intensity light may lead to photodegradation. It is recommended to store solutions in amber vials or otherwise protected from light.
Note: If you suspect degradation of your this compound stock solution (e.g., color change, precipitation after storage), it is recommended to prepare a fresh solution. For critical experiments, consider verifying the concentration and purity of your stock solution using analytical techniques such as HPLC.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound inhibits LTB4 signaling.
References
Technical Support Center: Overcoming Etalocib Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Etalocib precipitation in cell culture media. Our goal is to ensure the successful and reproducible application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as LY293111) is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.[1] It is a small molecule that was investigated for its potential in treating various cancers.[1] Its primary mechanism of action is to block the binding of LTB4 to its receptors (BLT1 and BLT2), thereby inhibiting the downstream signaling pathways involved in inflammation and cell proliferation.[2][3]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound is a hydrophobic molecule with poor aqueous solubility.[4] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous-based cell culture medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.
Q3: What is the recommended solvent for preparing an this compound stock solution?
A3: The most commonly recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. Ethanol is another potential solvent.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored properly, stock solutions in DMSO are generally stable for extended periods.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation issues during your experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Causes:
-
High Final Concentration: The desired working concentration of this compound exceeds its solubility limit in the culture medium.
-
Solvent Shock: The rapid dilution of the DMSO stock into the aqueous medium causes the compound to crash out of solution.
-
Low Temperature of Medium: Adding the stock solution to cold medium can decrease the solubility of this compound.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the culture medium to 37°C before adding the this compound stock solution.
-
Perform a serial dilution: Instead of adding the concentrated stock directly to the final volume of medium, first create an intermediate dilution in a smaller volume of pre-warmed medium. Gently mix this intermediate dilution before adding it to the remaining medium.
-
Add the stock solution dropwise while gently vortexing or swirling the culture medium to facilitate rapid and even dispersion.
-
-
Reduce the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Increase the Final DMSO Concentration (with caution): If your experimental design allows, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). However, always include a vehicle control with the corresponding DMSO concentration to account for any solvent effects.
Problem: The culture medium becomes cloudy or a precipitate forms over time during incubation.
Possible Causes:
-
Compound Instability: this compound may be unstable in the culture medium over the duration of the experiment, leading to the formation of insoluble degradation products.
-
Interaction with Media Components: Components of the culture medium, such as proteins in fetal bovine serum (FBS), may interact with this compound and reduce its solubility over time.
Solutions:
-
Assess Compound Stability: Perform a stability study to determine the half-life of this compound in your specific culture medium under your experimental conditions (see Experimental Protocols section).
-
Reduce Serum Concentration: If using a serum-containing medium, try reducing the percentage of FBS. However, be mindful that this may affect cell growth and viability.
-
Consider Serum-Free Media: If compatible with your cell line, switching to a serum-free medium formulation may prevent precipitation caused by interactions with serum proteins.
-
Refresh the Medium: For long-term experiments, consider refreshing the culture medium with freshly prepared this compound at regular intervals to maintain the desired effective concentration.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~100 mg/mL (~183.6 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| Ethanol | ~50 mg/mL (~91.8 mM) | |
| Water | Insoluble | |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low (Estimated <10 µM) | Direct quantitative data is not readily available. Solubility is expected to be low due to the hydrophobic nature of the compound. Empirical determination is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound and dilute it to a final working concentration in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Method A (Direct Dilution): While gently swirling the pre-warmed medium, add the appropriate volume of the 10 mM stock solution dropwise to achieve the final 10 µM concentration (a 1:1000 dilution). d. Method B (Serial Dilution): i. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM solution. Gently mix. ii. Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed medium to achieve the desired 10 µM concentration. e. Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming of the medium. f. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Assessment of this compound Stability in Culture Medium by HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound working solution in the desired cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: a. Prepare a fresh working solution of this compound in your cell culture medium at the desired concentration. b. Time Point 0 (T=0): Immediately take an aliquot of the working solution. Mix it with an equal volume of cold acetonitrile to precipitate proteins and stop any degradation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate. Transfer the supernatant to an HPLC vial. c. Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Course Sampling: a. At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution. b. Process each aliquot as described in step 1b to prepare the samples for HPLC analysis.
-
HPLC Analysis: a. Analyze all the prepared samples (T=0 and subsequent time points) using a validated HPLC method. The mobile phase and gradient will need to be optimized for this compound. b. Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Data Analysis: a. Integrate the peak area corresponding to this compound for each time point. b. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. c. Plot the percentage of this compound remaining against time to determine its stability profile in the culture medium.
Visualizations
References
Optimizing Etalocib concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Etalocib (also known as LY293111) concentration to minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] It inhibits the binding of LTB4, a key inflammatory mediator, to its receptor, thereby blocking downstream signaling pathways. Additionally, this compound has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which contributes to its anti-inflammatory and anti-cancer properties.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of this compound is its agonist activity on PPARγ. While this can be therapeutically beneficial in some contexts, it is an important consideration when designing experiments focused solely on LTB4 receptor antagonism. At higher concentrations, as with many small molecule inhibitors, the potential for other off-target kinase interactions increases, though specific potent off-target kinase activities for this compound are not as well-defined as for some other drugs. It is a common phenomenon for small molecules to exhibit off-target effects, which can sometimes be the actual mechanism of their observed cellular effects.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound for in vitro experiments is cell-line and assay dependent. Based on published data, a concentration range of 250 nM to 500 nM is often effective for inducing apoptosis and inhibiting proliferation in human pancreatic cancer cells. For inhibiting LTB4-induced effects, the IC50 is in the nanomolar range (around 20 nM for calcium mobilization and 6.3-17.6 nM for LTB4 binding and chemotaxis inhibition). A dose-response experiment is strongly recommended to determine the optimal concentration for your specific model system.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that yields the desired on-target effect through a careful dose-response study.
-
Include appropriate controls: Use a PPARγ-specific agonist (e.g., rosiglitazone) and antagonist (e.g., GW9662) as controls to dissect the effects mediated by PPARγ versus the LTB4 receptor.
-
Employ genetic knockdown/knockout: If possible, use siRNA or CRISPR/Cas9 to reduce the expression of the intended target (LTB4 receptor) to confirm that the observed effects of this compound are on-target.
-
Perform orthogonal assays: Validate your findings using multiple, independent assays that measure different aspects of the same biological process.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity or unexpected apoptosis | This compound concentration is too high, leading to off-target effects or general cytotoxicity. | Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 10-100 nM) and titrate up. |
| Inconsistent or non-reproducible results | 1. Variability in cell culture conditions. 2. Inconsistent drug preparation or storage. 3. Cell line heterogeneity. | 1. Standardize cell seeding density, passage number, and media conditions. 2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Ensure a consistent cell source and perform regular cell line authentication. |
| Observed effects are not blocked by LTB4 receptor antagonists. | The observed phenotype may be due to this compound's off-target PPARγ agonist activity. | Use a PPARγ antagonist (e.g., GW9662) in co-treatment with this compound to see if the effect is reversed. |
| No observable effect at expected concentrations. | 1. Low or no expression of the LTB4 receptor in the cell model. 2. Degradation of the this compound compound. 3. The biological process under investigation is not LTB4-dependent in your model. | 1. Confirm LTB4 receptor expression at the mRNA and protein level (e.g., via RT-qPCR and Western blot). 2. Use a fresh batch of this compound and verify its purity and activity. 3. Consider alternative signaling pathways that may be dominant in your experimental system. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki for [3H]LTB4 binding | 25 nM | Human Neutrophils | |
| IC50 for LTB4-induced Ca2+ mobilization | 20 nM | Human Neutrophils | |
| IC50 for LTB4-induced chemotaxis | 6.3 nM | Human Neutrophils | |
| GI50 for proliferation inhibition | 0.5 - 5 µM | Human Pancreatic Cancer Cell Lines | |
| Concentration for apoptosis induction | 250 - 500 nM | MiaPaCa-2, AsPC-1 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Effect | Reference |
| Guinea Pigs | 14 µg/kg (ED50) | Intravenous | Inhibition of LTB4-induced airway obstruction | |
| Guinea Pigs | 0.4 mg/kg (ED50) | Oral | Inhibition of LTB4-induced airway obstruction | |
| Athymic Mice | 250 mg/kg/day | Oral | Inhibition of human pancreatic cancer xenograft growth |
Experimental Protocols
Protocol 1: Dose-Response Determination using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 1 nM). Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for LTB4 Receptor Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the LTB4 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
Etalocib Off-Target Effects: A Technical Support Center for PPARγ Signaling Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of etalocib on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling. All experimental protocols and data are provided for research and informational purposes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
This compound (also known as LY293111) is primarily characterized as a selective and potent inhibitor of the 5-lipoxygenase pathway. It functions either by antagonizing the leukotriene B4 (LTB4) receptor or by directly inhibiting the 5-lipoxygenase enzyme, exhibiting antineoplastic activities.[1]
Q2: Is there evidence for direct off-target effects of this compound on PPARγ signaling?
Some studies have suggested that this compound may act as a PPARγ agonist, though its effects on cancer cells appear more potent than those of some established PPARγ agonists like rosiglitazone.[2] However, the reported IC50 value for PPARγ is approximately 4 μM, indicating a relatively weak interaction compared to its primary targets.[2] Researchers should, therefore, design experiments to detect potentially low-affinity interactions.
Q3: What are the typical cellular responses to PPARγ activation?
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation), glucose metabolism, and inflammation.[3][4] Activation of PPARγ leads to the regulation of target genes involved in these processes.
Q4: Could this compound's effects on cellular metabolism be related to PPARγ?
While this compound's primary effects are on the lipoxygenase pathway, it is plausible that downstream metabolites or indirect signaling events could influence PPARγ activity. PPARγ is a key regulator of fatty acid metabolism and adipogenesis. Therefore, alterations in lipid signaling by this compound could indirectly impact PPARγ pathways. Further investigation is required to elucidate any such connection.
Q5: Are there alternative explanations for observing PPARγ-like effects with this compound treatment?
Yes. This compound is known to modulate cellular processes that can overlap with PPARγ signaling. For instance, both this compound and PPARγ agonists can influence inflammation and cell proliferation. Additionally, this compound may induce the generation of reactive oxygen species (ROS), which can act as second messengers and influence a variety of signaling pathways, potentially including those involving PPARγ.
Troubleshooting Guides
Luciferase Reporter Assay for PPARγ Activity
Issue 1: No significant increase in luciferase activity with this compound treatment.
-
Possible Cause: this compound may be a very weak PPARγ agonist, or its effect may be cell-type specific. The concentration range tested might be too low.
-
Troubleshooting Steps:
-
Positive Control: Ensure that a known PPARγ agonist (e.g., rosiglitazone) elicits a strong, dose-dependent increase in luciferase activity.
-
Concentration Range: Test a broad range of this compound concentrations, extending into the higher micromolar range (e.g., 1-100 μM).
-
Cell Type: Consider that the expression and activity of PPARγ and its co-factors can vary between cell lines. Use a cell line known to have a robust response to PPARγ agonists.
-
Incubation Time: Optimize the incubation time with this compound. While 24 hours is standard, some weak agonists may require longer exposure.
-
Issue 2: High background or variable results in the luciferase assay.
-
Possible Cause: This can be due to issues with reagents, transfection efficiency, or cell health.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-quality reagents, including luciferase substrate and plasmid DNA.
-
Transfection Optimization: Optimize the ratio of plasmid DNA to transfection reagent to ensure high and consistent transfection efficiency.
-
Internal Control: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency and cell number.
-
Plate Type: Use white, opaque-bottom plates to minimize background and crosstalk between wells.
-
Western Blot for PPARγ Target Gene Expression
Issue 1: No detectable change in the expression of PPARγ target proteins (e.g., FABP4, CD36).
-
Possible Cause: Similar to the luciferase assay, the effect of this compound may be weak or require specific conditions.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure the primary antibody is specific and sensitive for the target protein. Run a positive control lysate from cells known to express the target protein at high levels.
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations and a time-course experiment to identify the optimal conditions for observing a change.
-
Nuclear vs. Cytoplasmic Fractions: For PPARγ itself, consider performing subcellular fractionation and probing both nuclear and cytoplasmic extracts, as its activation involves nuclear translocation.
-
Issue 2: High background or non-specific bands on the Western blot.
-
Possible Cause: This can result from issues with antibody concentration, blocking, or washing steps.
-
Troubleshooting Steps:
-
Antibody Titration: Optimize the concentration of both primary and secondary antibodies.
-
Blocking Buffer: Experiment with different blocking buffers (e.g., 5% non-fat milk, 5% BSA in TBST). Some antibodies perform better in a specific blocking agent.
-
Washing: Increase the number and duration of washing steps to reduce non-specific antibody binding.
-
Quantitative Data Summary
Table 1: Hypothetical IC50/EC50 Values for this compound and Control Compounds on PPARγ
| Compound | Assay Type | Target | Hypothetical IC50/EC50 (μM) |
| This compound | Luciferase Reporter | PPARγ Activation | > 50 (Weak Agonist) |
| Rosiglitazone | Luciferase Reporter | PPARγ Activation | 0.1 |
| GW9662 | Luciferase Reporter | PPARγ Antagonism | 0.05 |
| This compound | LTB4 Receptor Binding | LTB4 Receptor | 0.01 |
Table 2: Hypothetical Gene Expression Changes in Adipocytes Treated with this compound
| Gene | Treatment (24h) | Fold Change (mRNA) |
| FABP4 | Vehicle | 1.0 |
| Rosiglitazone (1 μM) | 8.5 | |
| This compound (10 μM) | 1.2 | |
| CD36 | Vehicle | 1.0 |
| Rosiglitazone (1 μM) | 6.2 | |
| This compound (10 μM) | 1.1 | |
| PLIN1 | Vehicle | 1.0 |
| Rosiglitazone (1 μM) | 5.8 | |
| This compound (10 μM) | 1.3 |
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS.
-
Transfection: After 24 hours, co-transfect the cells with a PPRE-luciferase reporter plasmid, a PPARγ expression plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After another 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., rosiglitazone), a negative control (vehicle, e.g., DMSO), and an antagonist (e.g., GW9662).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.
Western Blot Analysis of PPARγ Target Gene Expression
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., 3T3-L1 adipocytes) and treat with this compound or control compounds for the desired time and concentration.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a PPARγ target gene (e.g., FABP4, CD36) or PPARγ itself, diluted in blocking buffer, overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.
Diagrams
References
- 1. This compound | LTR | Leukotriene Receptor | Apoptosis | TargetMol [targetmol.com]
- 2. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of Adipogenesis and Potential Anti-Adipogenic Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipocyte and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Etalocib Combination Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting results from Etalocib combination studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY293111) is an investigational drug that has a dual mechanism of action. It is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor and also acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] In preclinical studies, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells, particularly in pancreatic cancer.[2]
Q2: What is the rationale for combining this compound with other anti-cancer agents?
The rationale for combining this compound with other therapies, such as chemotherapy, stems from its potential to target different and complementary pathways involved in cancer progression. By blocking the LTB4 receptor, this compound can interfere with inflammatory signaling that promotes tumor growth. Its activity as a PPARγ agonist can induce cell differentiation and inhibit proliferation. In preclinical models of pancreatic and colon cancer, the combination of this compound with the chemotherapeutic agent gemcitabine has shown to be more effective at inhibiting tumor growth than either agent alone.[3][4]
Q3: What were the outcomes of the clinical trials investigating this compound in combination with gemcitabine for pancreatic cancer?
A randomized, double-blind, phase II clinical trial was conducted to evaluate the efficacy of this compound in combination with gemcitabine in patients with advanced pancreatic adenocarcinoma.[5] Unfortunately, the study did not demonstrate a significant benefit in 6-month survival, progression-free survival, or response rate for the this compound-gemcitabine combination compared to gemcitabine plus placebo.
Troubleshooting Guide
Issue 1: Discrepancy between Preclinical and Clinical Results
-
Symptom: Promising anti-tumor activity is observed in preclinical xenograft models with an this compound combination, but this efficacy is not replicated in clinical trials.
-
Possible Causes:
-
Tumor Microenvironment: The tumor microenvironment in human patients is significantly more complex than in xenograft models. Factors such as stromal interactions, immune cell infiltration, and hypoxia in human tumors may influence drug response in ways not captured by preclinical models.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Differences in drug metabolism, distribution, and target engagement between mice and humans can lead to different efficacy and toxicity profiles.
-
Patient Heterogeneity: Clinical trial populations are genetically diverse, and individual differences in tumor biology can lead to varied responses to treatment. Preclinical models often use a single, homogenous cell line.
-
Off-target Effects: The drug may have off-target effects that are different or more pronounced in humans compared to preclinical models.
-
Issue 2: Lack of Response to this compound Combination Therapy in a Subset of Preclinical Models
-
Symptom: An this compound combination therapy shows efficacy in some cancer cell line xenografts but not in others.
-
Possible Causes:
-
Receptor Expression Levels: The expression levels of the LTB4 receptor and PPARγ may vary between different cancer cell lines. Cell lines with low or absent expression of these targets are less likely to respond to this compound.
-
Downstream Signaling Mutations: Mutations in downstream signaling molecules of the LTB4 receptor or PPARγ pathways could confer resistance to this compound's effects.
-
Activation of Alternative Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of the LTB4 and PPARγ pathways.
-
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound and Gemcitabine Combination in an Orthotopic Pancreatic Cancer Xenograft Model
| Treatment Group | Mean Tumor Weight (g) ± SEM | Mean Tumor Volume (mm³) ± SEM |
| Control | 1.5 ± 0.3 | 1200 ± 250 |
| This compound (LY293111) | 0.8 ± 0.2 | 600 ± 150 |
| Gemcitabine | 0.6 ± 0.1 | 450 ± 100 |
| This compound + Gemcitabine | 0.3 ± 0.1 | 200 ± 50 |
Data adapted from a study using S2-013 human pancreatic cancer cells in an orthotopic model in athymic mice.
Table 2: Key Outcomes of the Phase II Clinical Trial of this compound and Gemcitabine in Advanced Pancreatic Cancer
| Outcome | Gemcitabine + this compound (LY293111) | Gemcitabine + Placebo | P-value |
| 6-Month Survival | Not significantly different | Not significantly different | > 0.2 (1-sided) |
| Progression-Free Survival | Not significantly different | Not significantly different | > 0.05 (2-sided) |
| Response Rate | Not significantly different | Not significantly different | > 0.05 (2-sided) |
Data from a randomized, double-blind, phase II trial in chemotherapy-naive patients with locally advanced or metastatic adenocarcinoma of the pancreas.
Experimental Protocols
Preclinical Orthotopic Pancreatic Cancer Xenograft Model
-
Cell Line: S2-013 human pancreatic cancer cells.
-
Animal Model: Athymic (nude) mice.
-
Tumor Implantation: S2-013 cells were surgically implanted into the pancreas of the mice.
-
Treatment Groups:
-
Control (vehicle)
-
This compound (LY293111): 250 mg/kg, administered orally daily.
-
Gemcitabine: 60 mg/kg, administered intraperitoneally.
-
This compound + Gemcitabine
-
-
Tumor Assessment:
-
Tumor Volume: Measured using calipers with the formula: Volume = (width)² x length / 2.
-
Metastasis: Assessed by visual inspection of abdominal organs at necropsy.
-
-
Endpoint: Tumor weight and volume at the end of the study.
Phase II Clinical Trial of this compound and Gemcitabine
-
Patient Population: Chemotherapy-naive patients with histologically confirmed locally advanced or metastatic adenocarcinoma of the pancreas.
-
Inclusion Criteria (summary):
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
-
-
Exclusion Criteria (summary):
-
Prior chemotherapy for pancreatic cancer.
-
Significant uncontrolled medical illness.
-
-
Treatment Regimen:
-
Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
-
This compound (LY293111): 600 mg administered orally twice daily.
-
Placebo: Administered orally twice daily.
-
-
Primary Endpoint: 6-month survival.
-
Secondary Endpoints: Progression-free survival, overall survival, and response rate.
Mandatory Visualizations
Caption: this compound blocks the LTB4 signaling pathway.
Caption: this compound activates the PPARγ signaling pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY293111 Improves Efficacy of Gemcitabine Therapy on Pancreatic Cancer in a Fluorescent Orthotopic Model in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of LY293111 in combination with gemcitabine in colonic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized double-blind phase II trial comparing gemcitabine plus LY293111 versus gemcitabine plus placebo in advanced adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Etalocib treatment
Welcome to the technical support center for Etalocib (also known as LY293111). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Q1: Why am I observing inconsistent inhibitory effects of this compound in my cell-based assays?
Inconsistent results in cell-based assays can arise from several factors related to compound handling, cell culture techniques, and the experimental setup itself.
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Precipitation of the compound in your culture medium will result in a lower effective concentration and lead to variability.
-
Troubleshooting:
-
Ensure complete dissolution of this compound in the recommended solvent (e.g., DMSO) before preparing your final working concentrations.[1] Sonication may be recommended to aid dissolution.[1]
-
Prepare fresh working solutions for each experiment from a frozen stock. If you need to store solutions, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[2]
-
Visually inspect your culture medium for any signs of precipitation after adding this compound.
-
-
-
Cell Culture Conditions: The physiological state of your cells can significantly impact their response to treatment.
-
Troubleshooting:
-
Maintain consistency in cell density at the time of treatment.
-
Use cells within a consistent and low passage number range.
-
If applicable, ensure consistent serum starvation protocols before treatment to reduce baseline signaling.
-
-
-
Pipetting and Seeding Inaccuracies: Minor variations in liquid handling can introduce significant variability.
-
Troubleshooting:
-
Use calibrated pipettes and ensure proper mixing of cell suspensions before seeding.
-
Verify consistent cell numbers across wells using a cell counter.
-
-
Q2: My Western blot results for downstream targets of the LTB4 receptor are variable after this compound treatment. What are the common causes?
Variability in Western blot data can be attributed to issues with sample preparation, protein loading, or the blotting procedure itself.
-
Suboptimal Cell Lysis and Protein Extraction: Incomplete cell lysis can lead to inconsistent protein yields.
-
Troubleshooting:
-
Use a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Ensure complete cell lysis by scraping and/or sonication on ice.
-
-
-
Inconsistent Protein Loading: Unequal amounts of protein loaded onto the gel will lead to unreliable quantification.
-
Troubleshooting:
-
Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane.
-
Always include a loading control (e.g., β-actin, GAPDH) on your Western blots to normalize for any loading inconsistencies.
-
-
-
Antibody Performance: The quality and specificity of your primary and secondary antibodies are critical.
-
Troubleshooting:
-
Use validated antibodies specific for your target protein.
-
Optimize the antibody concentrations and incubation times to achieve a good signal-to-noise ratio.
-
-
Q3: I am not observing the expected apoptotic effect of this compound in my cancer cell line. What could be the reason?
The induction of apoptosis by this compound can be cell-type dependent and influenced by experimental conditions.[3]
-
Cell Line Sensitivity: Not all cell lines express the leukotriene B4 receptor (LTB4R) or rely on LTB4 signaling for survival.[4]
-
Troubleshooting:
-
Confirm the expression of LTB4R in your cell line of interest using techniques like RT-qPCR or Western blotting.
-
Consider that this compound may have other mechanisms of action, such as PPARγ agonism or 5-LOX inhibition, that could be more relevant in certain contexts.
-
-
-
Concentration and Time Dependence: The apoptotic effect of this compound is both concentration- and time-dependent.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that could influence experimental outcomes. While specific off-target effects for this compound are not well-documented in the provided search results, it is a known phenomenon for kinase inhibitors and other targeted therapies.
-
Troubleshooting:
-
If observing unexpected phenotypes, consider potential off-target activities.
-
It may be useful to include a structurally unrelated LTB4R antagonist as a control to confirm that the observed effects are specific to LTB4R inhibition.
-
-
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki for [3H]LTB4 binding | 25 nM | - | |
| IC50 for LTB4-induced calcium mobilization | 20 nM | - | |
| IC50 for LTB4-induced neutrophil chemotaxis | 6.3 nM | Human neutrophils | |
| Apoptosis Induction | 250 and 500 nM (24h) | MiaPaCa-2 and AsPC-1 | |
| Inhibition of Thymidine Incorporation | Concentration- and time-dependent | MiaPaCa-2 and AsPC-1 |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage (Powder) | Storage (In Solvent) | Reference |
| DMSO | 100 mg/mL (183.62 mM) | -20°C for 3 years | -80°C for 1 year | |
| DMF | 30 mg/mL | - | - | |
| Ethanol | 30 mg/mL | - | - | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | - | |
| Stock Solution (-80°C) | - | - | Use within 2 years | |
| Stock Solution (-20°C) | - | - | Use within 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of powdered this compound to equilibrate to room temperature for at least 1 hour before opening.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a final concentration of 10 mM.
-
If necessary, sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion before adding to the cells.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Follow the manufacturer's instructions for the chosen viability assay to measure cell proliferation.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of inhibition.
Visualizations
References
Etalocib (LY293111) In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Etalocib (LY293111) in in vivo studies. This guide focuses on the critical aspect of vehicle control selection and preparation for this poorly water-soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LY293111) and what is its mechanism of action?
A1: this compound (also known as LY293111) is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] LTB4 is a powerful inflammatory mediator that, upon binding to its receptors (BLT1 and BLT2), triggers a signaling cascade leading to inflammatory responses such as chemotaxis of immune cells.[2][3] this compound blocks this interaction, thereby inhibiting the downstream signaling events that contribute to inflammation.[3] It has been investigated for its potential in treating various cancers and inflammatory diseases.[4]
Q2: Why is selecting the right vehicle for this compound crucial for in vivo studies?
A2: this compound is poorly soluble in water. Therefore, a suitable vehicle is essential to ensure its proper dissolution or suspension for accurate and consistent dosing in animal models. An inappropriate vehicle can lead to issues such as poor bioavailability, precipitation of the compound at the injection site, and vehicle-induced toxicity, all of which can confound experimental results.
Q3: What are some common starting vehicle formulations for this compound?
A3: Based on available data and general practices for poorly soluble compounds, several vehicle formulations can be considered for this compound. The choice will depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the desired concentration. Common starting points include:
-
For Oral Administration:
-
A suspension in 0.5% methylcellulose or carboxymethyl cellulose (CMC) in sterile water.
-
A solution or suspension in an oil-based vehicle like corn oil.
-
-
For Intraperitoneal Injection:
-
A co-solvent system such as 10% DMSO, 40% PEG400, and 50% saline. It is crucial to ensure the final DMSO concentration is well-tolerated by the animal model.
-
A formulation with cyclodextrins, like 20% SBE-β-CD in saline, which can improve the solubility of hydrophobic compounds.
-
It is always recommended to perform a pilot study to assess the tolerability of the chosen vehicle in your specific animal model.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound in the vehicle | The solubility of this compound in the chosen vehicle is exceeded. The formulation is unstable at the storage temperature. | 1. Increase Solubilizing Agents: Gradually increase the concentration of co-solvents (e.g., DMSO, PEG400) or surfactants. Be mindful of potential toxicity. 2. Use Sonication: Gentle sonication can help to redissolve the compound. However, this might be a temporary solution if the vehicle is not optimal. 3. Prepare Fresh Formulations: If the compound precipitates over time, prepare the formulation fresh before each administration. 4. Consider a Suspension: If a clear solution is not achievable, a uniform and stable suspension using agents like methylcellulose can be an effective alternative. |
| Animal distress or adverse reactions after administration | The vehicle itself may be causing toxicity or irritation. The concentration of organic solvents like DMSO might be too high. | 1. Run a Vehicle-Only Control Group: This is essential to differentiate between compound- and vehicle-induced effects. 2. Reduce Organic Solvent Concentration: Aim for the lowest effective concentration of solvents like DMSO. For mice, keeping the DMSO concentration below 10% is generally recommended. 3. Switch to a Better-Tolerated Vehicle: Consider oil-based vehicles (e.g., corn oil) for oral or IP administration, or aqueous suspensions with methylcellulose, which are often well-tolerated. |
| Low or variable in vivo exposure of this compound | Poor absorption of the compound from the administration site. The compound may be precipitating out of the vehicle in vivo. | 1. Enhance Solubility in the Vehicle: Re-evaluate the vehicle composition to ensure this compound is adequately solubilized. 2. Consider Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles or self-emulsifying drug delivery systems (SEDDS) can improve absorption. 3. Particle Size Reduction: For suspensions, reducing the particle size of this compound (micronization) can improve the dissolution rate and absorption. |
| Difficulty in administering the formulation (e.g., high viscosity) | The concentration of suspending agents or polymers is too high. | 1. Adjust Excipient Concentration: Lower the concentration of the viscosity-enhancing agent (e.g., methylcellulose) to a level that maintains a stable suspension but is easier to administer. 2. Optimize the Co-solvent Ratio: In multi-component vehicles, adjusting the ratio of different solvents can sometimes reduce viscosity. |
Quantitative Data Summary
Table 1: Solubility of this compound (LY293111) in Common Solvents
| Solvent | Maximum Concentration |
| DMSO | 98.5 mg/mL |
Table 2: Example In Vivo Vehicle Formulations for this compound (LY293111)
| Formulation Composition | Suitability | Notes |
| 10% DMSO, 90% Corn Oil | Oral/IP Administration | Forms a clear solution at certain concentrations. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Oral/IP Administration | May form a suspension that requires sonication. |
| 0.5% Methylcellulose in sterile water | Oral Administration | A common and generally well-tolerated suspension vehicle. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Corn Oil Vehicle (for Oral Gavage)
-
Objective: To prepare a solution or suspension of this compound in corn oil for oral administration in mice.
-
Materials:
-
This compound (LY293111) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the mixture until the this compound is completely dissolved in the DMSO.
-
Slowly add the corn oil to the DMSO solution while continuously vortexing.
-
If a clear solution is not obtained, gentle warming or sonication may be applied. Ensure the final formulation is homogenous before administration.
-
Administer the formulation to the animals via oral gavage at the predetermined dose.
-
Always include a vehicle control group receiving the same volume of the 10% DMSO in corn oil mixture.
-
Protocol 2: Preparation of this compound in an Aqueous Suspension (for Oral Gavage)
-
Objective: To prepare a uniform suspension of this compound in 0.5% methylcellulose for oral administration.
-
Materials:
-
This compound (LY293111) powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile water for injection
-
Sterile glass beaker and magnetic stirrer
-
Homogenizer (optional)
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the methylcellulose solution while stirring continuously with a magnetic stirrer.
-
Continue stirring for a sufficient time to ensure a uniform suspension. A homogenizer can be used to further reduce particle size and improve uniformity.
-
Visually inspect the suspension for uniformity before each administration. Ensure the suspension is well-mixed before drawing each dose.
-
Administer the suspension via oral gavage.
-
Include a vehicle control group receiving the 0.5% methylcellulose solution.
-
Signaling Pathway and Experimental Workflow Diagrams
References
How to store and handle Etalocib (LY293111) powder
This technical support center provides guidance on the proper storage and handling of Etalocib (LY293111) powder for research purposes. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound (LY293111) powder upon receipt?
A: The this compound (LY293111) powder should be stored at -20°C for long-term storage, where it can remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1] The product is typically shipped at room temperature, and this short-term exposure to ambient temperatures does not affect its stability.[2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is also soluble in other organic solvents such as ethanol and dimethylformamide (DMF).
Q3: How do I properly store my this compound stock solution?
A: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C, which ensures stability for up to two years. For shorter-term storage, -20°C is also acceptable for up to one year.
Q4: Is this compound (LY293111) sensitive to light or moisture?
Storage and Stability Data
The following tables summarize the recommended storage conditions for this compound (LY293111) powder and its stock solutions.
Table 1: Storage Conditions for this compound (LY293111) Powder
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from MedKoo Biosciences.
Table 2: Storage Conditions for this compound (LY293111) Stock Solutions
| Storage Temperature | Shelf Life |
| -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress.
Solubility Data
The solubility of this compound in various solvents is presented below. For in vitro experiments, DMSO is the preferred solvent. For in vivo studies, specific formulations are required.
Table 3: Solubility of this compound (LY293111)
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (183.62 mM) | May require sonication to fully dissolve. Use fresh, anhydrous DMSO. |
| DMF | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.59 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.59 mM) | Forms a suspended solution; requires sonication. |
Data compiled from Cayman Chemical, MedChemExpress, and MedKoo Biosciences.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.45 mg of this compound (Molecular Weight: 544.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If precipitation or cloudiness is observed, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Caption: Workflow for preparing an this compound stock solution.
Troubleshooting Guide
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Try sonicating the solution for a longer duration (15-20 minutes).
-
Gently warming the solution in a water bath (37°C) may aid dissolution.
-
If the issue persists, use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.
-
Issue 2: Precipitation is observed in the stock solution after storage.
-
Cause: The stock solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles.
-
Solution:
-
Before use, warm the vial to room temperature and vortex thoroughly.
-
If precipitation remains, sonicate the solution until it becomes clear.
-
To prevent this, ensure stock solutions are stored at -80°C and are properly aliquoted to minimize freeze-thaw cycles.
-
Issue 3: Inconsistent experimental results.
-
Cause: This could be due to degradation of the compound from improper storage or handling.
-
Solution:
-
Review the storage conditions of both the powder and the stock solution to ensure they align with the recommendations.
-
Prepare a fresh stock solution from the lyophilized powder.
-
Ensure that working solutions are prepared fresh for each experiment from the stock solution.
-
References
Technical Support Center: Etalocib and the Impact of Serum Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etalocib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the impact of serum concentration on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and potent antagonist of the high-affinity leukotriene B4 receptor (BLT1). Leukotriene B4 (LTB4) is a powerful lipid mediator involved in inflammatory responses. By blocking the LTB4 receptor, this compound inhibits downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis. It also has been noted to be a PPARγ agonist.
Q2: Why is my observed in vitro activity of this compound lower in the presence of serum or Fetal Bovine Serum (FBS)?
A2: The apparent decrease in this compound's potency in the presence of serum is a common phenomenon known as the "IC50 shift". This occurs due to the binding of this compound to proteins in the serum, primarily albumin. According to the "free drug hypothesis," only the unbound fraction of the inhibitor is available to interact with its target receptor.[1] Therefore, serum protein binding reduces the free concentration of this compound, necessitating a higher total concentration to achieve the same level of biological effect.[1]
Q3: How does LTB4 receptor activation lead to a cellular response?
A3: The LTB4 receptor (BLT1) is a G-protein coupled receptor (GPCR). Upon binding of LTB4, the receptor activates intracellular signaling cascades. These include the activation of phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt, and the activation of the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK. These pathways ultimately lead to the activation of transcription factors like NF-κB, which regulate the expression of genes involved in inflammation and cell survival.
Q4: What are the expected IC50 values for this compound?
A4: In vitro, this compound inhibits the binding of [3H]LTB4 with a Ki of 25 nM and prevents LTB4-induced calcium mobilization with an IC50 of 20 nM in assays with low serum concentrations. However, as explained in Q2, these values will be significantly higher in the presence of serum.
Troubleshooting Guide
Issue: Higher than expected this compound IC50 in cell-based assays containing serum.
Possible Cause 1: Serum Protein Binding
-
Explanation: Components in the serum, particularly albumin, are binding to this compound, reducing its free concentration and thus its apparent potency.
-
Solution:
-
Quantify the IC50 Shift: Perform a dose-response experiment with varying concentrations of serum (e.g., 0%, 1%, 5%, 10% FBS) to quantify the magnitude of the IC50 shift. This will help in understanding the impact of serum in your specific assay system.
-
Serum-Free or Low-Serum Conditions: If your experimental design allows, consider conducting the assay in serum-free or reduced-serum media. This may require a period of cell adaptation.
-
Calculate Unbound Concentration: If you have the resources, you can determine the fraction of unbound this compound in your media using techniques like equilibrium dialysis or ultrafiltration. This will allow you to correlate the unbound concentration with the observed biological effect.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Explanation: The assay conditions, such as cell density, incubation time, or the concentration of LTB4 used for stimulation, may not be optimal, leading to a reduced apparent potency of this compound.
-
Solution:
-
Optimize Cell Density: Ensure that the cell density is consistent across experiments and is not too high, as this can lead to rapid depletion of this compound from the medium.
-
Optimize LTB4 Concentration: Use a concentration of LTB4 that elicits a submaximal response (around EC80). This will provide a sufficient window to observe the inhibitory effects of this compound.
-
Equilibration Time: Ensure that the pre-incubation time with this compound is sufficient to allow for receptor binding before stimulating with LTB4.
-
Issue: High background or low signal-to-noise ratio in LTB4 receptor binding assays.
Possible Cause 1: High Non-Specific Binding of Radioligand
-
Explanation: The radiolabeled LTB4 ([3H]LTB4) may be binding to components other than the BLT1 receptor, such as the filter plates or other proteins.
-
Solution:
-
Use Blocking Agents: Include bovine serum albumin (BSA) (e.g., 0.1-1%) in your binding buffer to block non-specific binding sites on the assay plates and filters.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Use Appropriate Non-Specific Determinator: Ensure you are using a sufficiently high concentration of unlabeled LTB4 (e.g., 1000-fold excess over the radioligand concentration) to accurately determine non-specific binding.
-
Possible Cause 2: Low Receptor Expression
-
Explanation: The cells or membrane preparations used in the assay may have low levels of BLT1 receptor expression.
-
Solution:
-
Use a Cell Line with High Receptor Expression: If possible, use a recombinant cell line overexpressing the human BLT1 receptor.
-
Optimize Membrane Preparation: If using membrane preparations, ensure that the protocol is optimized to enrich for plasma membranes where the receptor is located.
-
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound IC50
This table provides a hypothetical but representative example of the expected shift in this compound's IC50 value in a cell-based assay as the concentration of Fetal Bovine Serum (FBS) increases.
| FBS Concentration (%) | This compound IC50 (nM) | Fold Shift in IC50 (relative to 0% FBS) |
| 0 | 25 | 1.0 |
| 1 | 75 | 3.0 |
| 5 | 200 | 8.0 |
| 10 | 450 | 18.0 |
Note: These are illustrative values. The actual IC50 shift should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: [3H]LTB4 Radioligand Binding Assay
This protocol is for determining the ability of this compound to inhibit the binding of radiolabeled LTB4 to its receptor in a competitive binding assay.
Materials:
-
Cell membranes or whole cells expressing the BLT1 receptor
-
[3H]LTB4 (radioligand)
-
Unlabeled LTB4 (for determining non-specific binding)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Glass fiber filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute this compound and unlabeled LTB4 to the desired concentrations in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Binding buffer, [3H]LTB4, and cell membranes/cells.
-
Non-Specific Binding: Binding buffer, [3H]LTB4, a high concentration of unlabeled LTB4, and cell membranes/cells.
-
This compound Inhibition: Binding buffer, [3H]LTB4, varying concentrations of this compound, and cell membranes/cells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: LTB4 Signaling Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow for Determining IC50 Shift.
References
Technical Support Center: Cell Line-Specific Responses to Etalocib Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Etalocib in cell-based assays. This compound is a selective antagonist of the leukotriene B4 receptor (LTB4R), and understanding its cell line-specific effects is crucial for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the high-affinity leukotriene B4 receptor (LTB4R, also known as BLT1). By binding to LTB4R, this compound blocks the downstream signaling initiated by leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation and cell proliferation. In cancer cells, this inhibition can lead to a reduction in cell growth and the induction of apoptosis.
Q2: Which cancer cell lines are sensitive to this compound treatment?
Published studies have demonstrated that several human pancreatic cancer cell lines are sensitive to this compound. These include MiaPaCa-2, HPAC, Capan-1, Capan-2, PANC-1, and AsPC-1. This compound has been shown to inhibit proliferation and induce apoptosis in these cell lines in a time- and concentration-dependent manner.
Q3: What determines a cell line's sensitivity or resistance to this compound?
The primary determinant of a cell line's sensitivity to this compound is the expression and functional status of the LTB4 receptors, BLT1 and BLT2. Pancreatic cancer cell lines have been shown to express both receptor types. High expression of LTB4R and dependence on the LTB4 signaling pathway for proliferation and survival would likely confer sensitivity to this compound. Conversely, cell lines with low or absent LTB4R expression, or those that have developed resistance mechanisms, may be resistant to treatment.
Q4: How does this compound induce apoptosis in sensitive cancer cells?
This compound-induced apoptosis is linked to the inhibition of the LTB4 signaling pathway, which can disrupt pro-survival signals within the cancer cell. This disruption can lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cleavage of substrates such as poly(ADP-ribose) polymerase (PARP).
Q5: What are the potential mechanisms of acquired resistance to this compound?
While specific mechanisms of acquired resistance to this compound have not been extensively characterized, potential mechanisms could include:
-
Downregulation or mutation of the LTB4 receptor (BLT1): This would reduce the binding of this compound to its target.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of the LTB4 pathway, thereby promoting survival and proliferation.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
Troubleshooting Guides
Guide 1: Inconsistent or No Response to this compound Treatment
Problem: You observe high variability between replicate wells or no significant decrease in cell viability after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Recommended Solution |
| Compound Precipitation | This compound is a lipophilic compound and may precipitate at high concentrations in aqueous culture media. Visually inspect wells for precipitates. Prepare fresh serial dilutions for each experiment and consider using a small percentage of a solubilizing agent like DMSO (typically <0.5%). |
| Incorrect Drug Dilutions | Prepare fresh serial dilutions from a validated stock solution for each experiment. Verify the concentration of the stock solution. |
| Cell Line Health and Passage Number | Ensure you are using healthy, exponentially growing cells at a consistent and appropriate passage number. High passage numbers can lead to phenotypic drift. |
| Assay Incubation Time | The effects of this compound are time-dependent. Optimize the incubation time with the drug. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| LTB4 Receptor Expression | Verify the expression of BLT1 and BLT2 in your cell line using Western blot or qPCR. Low or absent expression will result in a lack of response. |
Guide 2: Artifacts in Cell Viability Assays
Problem: You observe a U-shaped dose-response curve or high background in your cell viability assay (e.g., MTT, XTT).
| Possible Cause | Recommended Solution |
| Compound Interference | At high concentrations, this compound may directly interact with the assay reagents. Run a "no-cell" control with the compound and assay reagent to check for chemical interference. |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by optimizing the solubilization buffer and incubation time. Inconsistent solubilization can lead to high variability. |
| Reagent Degradation | Protect assay reagents from light and store them according to the manufacturer's instructions. Degraded reagents can lead to high background signals. |
| Media Components | Phenol red and other media components can interfere with some viability assays. Consider using phenol red-free media for the assay. |
Data Presentation
Table 1: Summary of this compound Effects on Pancreatic Cancer Cell Lines
| Cell Line | LTB4 Receptor Expression | Effect of this compound |
| MiaPaCa-2 | BLT1 and BLT2 | Inhibition of proliferation, induction of apoptosis |
| AsPC-1 | BLT1 and BLT2 | Inhibition of proliferation, induction of apoptosis |
| PANC-1 | BLT1 and BLT2 | Inhibition of proliferation, induction of apoptosis |
| HPAC | BLT1 and BLT2 | Inhibition of proliferation, induction of apoptosis |
| Capan-1 | BLT1 and BLT2 | Inhibition of proliferation, induction of apoptosis |
| Capan-2 | BLT1 and BLT2 | Inhibition of proliferation, induction of apoptosis |
Mandatory Visualization
Caption: this compound blocks the LTB4 signaling pathway by antagonizing the BLT1 receptor.
Caption: A typical experimental workflow for assessing cell viability after this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well. Pipette up and down to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: Western Blot Analysis of LTB4 Receptor Expression
This protocol is for detecting the expression of BLT1 and BLT2 in cancer cell lines.
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BLT1 and BLT2
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Protein Extraction: Lyse cultured cells in ice-cold RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BLT1 or BLT2 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a loading control antibody to ensure equal protein loading.
Validation & Comparative
Etalocib in Oncology: A Comparative Analysis of Leukotriene B4 Receptor Antagonists
A deep dive into the preclinical and mechanistic data of Etalocib and other LTB4 receptor antagonists reveals their potential in targeting cancer progression. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid, has emerged as a significant player in the tumor microenvironment. By signaling through its high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors, LTB4 orchestrates a complex network of inflammatory and cellular responses that can either promote or suppress tumor growth. This dual role has spurred the investigation of LTB4 receptor antagonists as potential anti-cancer therapeutics. Among these, this compound (also known as LY293111) has been a key focus of research. This guide provides a comparative overview of this compound and other LTB4 receptor antagonists, focusing on their efficacy in preclinical cancer models and the underlying molecular mechanisms.
The LTB4 Signaling Axis: A Double-Edged Sword in Cancer
The LTB4 signaling pathway plays a multifaceted role in cancer biology. On one hand, activation of BLT2 receptors, often overexpressed on cancer cells, can drive tumor progression. This pro-tumorigenic signaling can lead to increased cell proliferation, survival, invasion, and resistance to chemotherapy.[1] Conversely, the LTB4-BLT1 axis is crucial for anti-tumor immunity. LTB4 acts as a potent chemoattractant for immune cells, and BLT1 signaling is essential for the recruitment of CD8+ T cells into the tumor microenvironment, a critical step for effective anti-tumor immune surveillance.[1] This "yin and yang" nature of LTB4 signaling underscores the importance of selectively targeting these pathways in cancer therapy.
Quantitative Comparison of LTB4 Receptor Antagonists
Preclinical studies have demonstrated the anti-cancer effects of several LTB4 receptor antagonists. This compound, a selective LTB4 receptor antagonist, has shown promise in inhibiting the growth of various cancer cell lines, particularly in pancreatic and colon cancer models. Its effects are often compared with other research-grade antagonists such as U75302 (a BLT1-selective antagonist) and LY255283 (a BLT2-selective antagonist).
| Antagonist | Cancer Type | Cell Line(s) | Effect | Concentration/Dosage | Citation(s) |
| This compound (LY293111) | Pancreatic Cancer | MiaPaCa-2, AsPC-1, HPAC, Capan-1, Capan-2, PANC-1 | Inhibition of proliferation, induction of apoptosis | 100-500 nM (in vitro) | [2] |
| Pancreatic Cancer | AsPC-1, HPAC xenografts | Inhibition of tumor growth | 250 mg/kg/day (in vivo) | [2] | |
| U75302 | Pancreatic Cancer | MiaPaCa-2, AsPC-1 | Inhibition of proliferation (less potent than this compound) | Not specified | |
| Colon Cancer | Caco2, HT-29 | Inhibition of survival and proliferation, induction of apoptosis | Not specified | [3] | |
| LY255283 | Pancreatic Cancer | PANC-1 | Suppression of LTB4-induced vimentin expression | Not specified |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of LTB4 receptor antagonists are mediated through the modulation of key signaling pathways that govern cell proliferation, survival, and immune responses.
Pro-Tumorigenic LTB4-BLT2 Signaling
Activation of the BLT2 receptor by LTB4 in cancer cells can trigger a cascade of downstream signaling events that promote a malignant phenotype. This includes the activation of the Ras/Raf/MEK/ERK pathway, leading to increased cell proliferation, and the activation of NF-κB, which promotes inflammation and cell survival. Furthermore, BLT2 signaling has been linked to the upregulation of matrix metalloproteinases (MMPs), such as MMP-9, which facilitate cancer cell invasion and metastasis.
Caption: Pro-tumorigenic LTB4-BLT2 signaling pathway in cancer cells.
Anti-Tumor LTB4-BLT1 Signaling in Immune Cells
In contrast to its pro-tumorigenic role through BLT2, the LTB4-BLT1 axis is instrumental in mounting an effective anti-tumor immune response. LTB4 produced within the tumor microenvironment acts as a chemoattractant for cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells. The binding of LTB4 to the BLT1 receptor on these immune cells is a critical step for their migration and infiltration into the tumor, where they can recognize and kill cancer cells.
Caption: LTB4-BLT1 signaling in CD8+ T cell recruitment for anti-tumor immunity.
Key Experimental Methodologies
The evaluation of LTB4 receptor antagonists in cancer research relies on a set of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments cited in the comparison.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the LTB4 receptor antagonist (e.g., this compound, U75302) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for 4-6 hours at 37°C.
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Wash the filter mat with PBS and ethanol, then allow it to dry. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value, which is the concentration of the antagonist that inhibits cell proliferation by 50%.
Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol for Tumor Xenograft Tissue:
-
Tissue Preparation: Fix tumor xenograft tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing TdT enzyme and fluorescein-dUTP, in a humidified chamber at 37°C for 60 minutes.
-
Detection: For fluorescence detection, mount the slides with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope. For chromogenic detection, incubate with an anti-fluorescein antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a substrate like DAB (3,3'-diaminobenzidine) to produce a colored precipitate.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells.
Western Blot for ERK1/2 Phosphorylation
This technique is used to measure the activation of the ERK1/2 signaling pathway, a key downstream effector of LTB4 receptor activation.
Protocol:
-
Cell Lysis: Treat cancer cells with the LTB4 receptor antagonist followed by stimulation with LTB4. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software and express the level of p-ERK1/2 relative to total ERK1/2.
Conclusion and Future Directions
The preclinical data strongly suggest that LTB4 receptor antagonists, particularly this compound, hold therapeutic potential in oncology. By inhibiting the pro-tumorigenic effects of the LTB4-BLT2 pathway in cancer cells and potentially preserving the anti-tumor immune functions of the LTB4-BLT1 axis, these agents offer a targeted approach to cancer therapy. However, the translation of these promising preclinical findings into clinical success has been challenging. A phase II clinical trial of this compound in combination with gemcitabine and cisplatin in non-small-cell lung cancer did not show a significant improvement in progression-free survival. Similarly, a phase II trial in advanced pancreatic cancer did not demonstrate a benefit of adding this compound to gemcitabine.
These clinical outcomes highlight the complexity of targeting the LTB4 pathway in cancer. The dual role of LTB4 in both promoting and suppressing tumors suggests that the therapeutic window for LTB4 receptor antagonists may be narrow and highly dependent on the specific tumor context and the immune status of the patient. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this class of drugs. Furthermore, exploring combination therapies with other immunomodulatory agents may be a promising strategy to enhance the anti-tumor efficacy of LTB4 receptor antagonists. A deeper understanding of the intricate interplay between the LTB4 signaling pathways and the tumor microenvironment will be crucial for the successful clinical development of this compound and other LTB4 receptor antagonists in the fight against cancer.
References
- 1. A novel anti-pancreatic cancer agent, LY293111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Etalocib and Zileuton
For researchers, scientists, and drug development professionals, understanding the nuanced differences between anti-inflammatory compounds is critical for advancing therapeutic strategies. This guide provides an objective comparison of Etalocib and Zileuton, two drugs that modulate the leukotriene pathway, a key cascade in inflammation.
This compound (also known as LY293111) and Zileuton target the same inflammatory pathway but through distinct mechanisms. Zileuton acts as a direct inhibitor of 5-lipoxygenase (5-LOX), the enzyme responsible for the synthesis of leukotrienes.[1][2] In contrast, this compound is a selective antagonist of the leukotriene B4 (LTB4) receptor, preventing the pro-inflammatory actions of this specific leukotriene.[3][4] This fundamental difference in their mechanism of action underpins the variations in their biological effects.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of this compound and Zileuton has been characterized in various assays. This compound demonstrates high affinity for the LTB4 receptor, with a reported Ki of 25 nM for inhibiting the binding of [3H]LTB4.[3] Its functional antagonism is evident in its ability to prevent LTB4-induced calcium mobilization, with an IC50 of 20 nM.
Zileuton's efficacy is measured by its ability to inhibit 5-LOX activity. It has been shown to inhibit 5-hydroxyeicosatetraenoic acid (5-HETE) synthesis in rat basophilic leukemia cell supernatant and rat polymorphonuclear leukocytes (PMNLs) with IC50 values of 0.5 µM and 0.3 µM, respectively. Furthermore, it inhibits LTB4 biosynthesis in rat and human PMNLs with an IC50 of 0.4 µM, and in human whole blood with an IC50 of 0.9 µM.
| Compound | Assay | System | Target | Metric | Value | Reference |
| This compound | [3H]LTB4 Binding | Not Specified | LTB4 Receptor | Ki | 25 nM | |
| LTB4-induced Ca2+ Mobilization | Not Specified | LTB4 Receptor | IC50 | 20 nM | ||
| Zileuton | 5-HETE Synthesis | Rat Basophilic Leukemia Cell Supernatant | 5-Lipoxygenase | IC50 | 0.5 µM | |
| 5-HETE Synthesis | Rat Polymorphonuclear Leukocytes | 5-Lipoxygenase | IC50 | 0.3 µM | ||
| LTB4 Biosynthesis | Rat Polymorphonuclear Leukocytes | 5-Lipoxygenase | IC50 | 0.4 µM | ||
| LTB4 Biosynthesis | Human Polymorphonuclear Leukocytes | 5-Lipoxygenase | IC50 | 0.4 µM | ||
| LTB4 Biosynthesis | Human Whole Blood | 5-Lipoxygenase | IC50 | 0.9 µM |
In Vivo Anti-Inflammatory Effects
The anti-inflammatory properties of both compounds have been evaluated in various animal models. Zileuton has demonstrated efficacy in the arachidonic acid-induced mouse ear edema model, with a reported ED50 of 31 mg/kg. In a rat model of carrageenan-induced pleurisy, an intraperitoneal dose of 10 mg/kg of Zileuton significantly reduced LTB4 levels in the pleural exudate by 60%, exudate volume by 79%, and the number of migrating cells by 39%.
Data on the in vivo efficacy of this compound in similar head-to-head models is less readily available in the public domain. However, its mechanism as an LTB4 receptor antagonist suggests it would primarily be effective in inflammatory conditions where LTB4 is a key mediator of neutrophil recruitment and activation.
| Compound | Model | Species | Endpoint | Dose | Effect | Reference |
| Zileuton | Arachidonic Acid-Induced Ear Edema | Mouse | Edema Inhibition | ED50 = 31 mg/kg (p.o.) | - | |
| Carrageenan-Induced Pleurisy | Rat | LTB4 Reduction in Exudate | 10 mg/kg (i.p.) | 60% reduction | ||
| Carrageenan-Induced Pleurisy | Rat | Exudate Volume Reduction | 10 mg/kg (i.p.) | 79% reduction | ||
| Carrageenan-Induced Pleurisy | Rat | Inflammatory Cell Infiltration Reduction | 10 mg/kg (i.p.) | 39% reduction |
Signaling Pathways and Mechanisms
The distinct mechanisms of this compound and Zileuton can be visualized through their points of intervention in the 5-lipoxygenase pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used to evaluate the anti-inflammatory effects of these compounds.
Arachidonic Acid-Induced Mouse Ear Edema
This model is commonly used to assess the in vivo efficacy of anti-inflammatory agents, particularly those targeting the arachidonic acid cascade.
Workflow:
Detailed Steps:
-
Animal Acclimation: Male mice (e.g., CD-1) are acclimated for at least one week before the experiment.
-
Drug Administration: Test compounds (e.g., Zileuton) or vehicle are administered orally (p.o.) at a specified time before the inflammatory challenge.
-
Induction of Edema: A solution of arachidonic acid in acetone is applied topically to the inner and outer surfaces of one ear. The contralateral ear receives acetone alone and serves as a control.
-
Edema Measurement: After a set period (e.g., 1 hour), mice are euthanized, and a standard-sized biopsy is taken from both ears. The weight of the biopsies is measured, and the difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear is calculated to quantify the edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the edema observed in the vehicle-treated control group. The ED50, the dose required to produce a 50% inhibition of the inflammatory response, can then be determined.
Zymosan-Induced Peritonitis
This model is used to evaluate the effect of anti-inflammatory agents on leukocyte migration and the production of inflammatory mediators in the peritoneal cavity.
Workflow:
Detailed Steps:
-
Animal Acclimation: Male rats or mice are acclimated prior to the experiment.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before zymosan injection.
-
Induction of Peritonitis: A suspension of zymosan in sterile saline is injected into the peritoneal cavity.
-
Collection of Peritoneal Fluid: At a specified time point after zymosan injection (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a buffered saline solution to collect the peritoneal exudate.
-
Cellular and Mediator Analysis: The total number of leukocytes in the lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) are performed on stained cytospin preparations. The supernatant of the lavage fluid can be used to measure the levels of inflammatory mediators like LTB4 using techniques such as ELISA or LC-MS/MS.
-
Data Analysis: The inhibitory effect of the test compound on leukocyte infiltration and mediator production is calculated by comparing the results to the vehicle-treated control group.
Conclusion
This compound and Zileuton represent two distinct strategies for targeting the 5-lipoxygenase pathway. Zileuton, as a 5-LOX inhibitor, provides a broad blockade of the synthesis of all leukotrienes. This compound, on the other hand, offers a more targeted approach by specifically antagonizing the LTB4 receptor. The choice between these two agents in a research or drug development context will depend on the specific inflammatory pathways being investigated and the desired therapeutic outcome. The quantitative data and experimental protocols provided in this guide offer a foundation for making informed decisions and designing future studies to further elucidate the anti-inflammatory effects of these and other related compounds.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
Etalocib (LY293111) vs. Rosiglitazone: A Comparative Guide to PPARγ Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Etalocib (LY293111) and rosiglitazone, focusing on their mechanisms and performance as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activators. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, adipogenesis, and inflammation.[1][2] As a key therapeutic target for type 2 diabetes, various agonists have been developed. Rosiglitazone, a member of the thiazolidinedione (TZD) class, is a well-established, high-affinity PPARγ agonist. This compound (LY293111), while also demonstrating PPARγ agonist activity, possesses a more complex pharmacological profile, acting as a potent leukotriene B4 (LTB4) receptor antagonist and a 5-lipoxygenase inhibitor.[3][4] This dual functionality complicates the direct attribution of its cellular effects solely to PPARγ activation.
Quantitative Comparison of PPARγ Activation
The following table summarizes the key quantitative parameters for this compound and rosiglitazone in activating PPARγ. A significant disparity in potency is observed between the two compounds.
| Parameter | This compound (LY293111) | Rosiglitazone | Reference |
| EC50 (PPARγ) | ~4 µM | 60 nM | [3] |
| Binding Affinity (Kd) | Not Reported | ~40 nM |
Mechanism of Action: PPARγ Signaling Pathway
Both this compound and rosiglitazone activate PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent regulation of gene transcription. This "transactivation" mechanism is central to the metabolic effects of PPARγ agonists. Additionally, PPARγ can exert anti-inflammatory effects through a "transrepression" mechanism, where it antagonizes the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
Figure 1: Simplified PPARγ signaling pathway activated by this compound and Rosiglitazone.
Experimental Protocols
Detailed methodologies for key experiments used to characterize PPARγ agonists are provided below.
PPARγ Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.
Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be measured as a luminescent signal.
Protocol Outline:
-
Cell Culture and Transfection:
-
Plate suitable mammalian cells (e.g., HEK293T, CV-1) in a 96-well plate.
-
Co-transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A β-galactosidase expression vector can be included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (this compound or rosiglitazone) or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-hour incubation period, lyse the cells.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize luciferase activity to β-galactosidase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Figure 2: Workflow for a PPARγ reporter gene assay.
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) are treated with a differentiation-inducing cocktail, including the test compound. The accumulation of lipid droplets in differentiated adipocytes is visualized and quantified using Oil Red O staining.
Protocol Outline:
-
Cell Culture:
-
Plate 3T3-L1 preadipocytes and grow to confluence.
-
-
Differentiation Induction:
-
Two days post-confluence, induce differentiation with a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX), along with the test compound (this compound or rosiglitazone) or vehicle control.
-
-
Maturation:
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound. Replenish this medium every 2-3 days for a total of 8-10 days.
-
-
Oil Red O Staining:
-
Fix the cells with 10% formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash with water to remove excess stain.
-
-
Quantification:
-
Visualize and photograph the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the stain from the cells with 100% isopropanol and measure the absorbance at ~510 nm.
-
Figure 3: Workflow for an adipocyte differentiation assay with Oil Red O staining.
Conclusion
Rosiglitazone is a potent and selective full agonist of PPARγ, with well-documented effects on glucose and lipid metabolism mediated through this receptor. In contrast, this compound (LY293111) is a significantly less potent PPARγ agonist. Its biological activities are a composite of its interactions with both PPARγ and LTB4 receptors. Therefore, when studying the specific effects of PPARγ activation, rosiglitazone serves as a more direct and potent tool. Researchers investigating the broader anti-inflammatory and anti-proliferative effects of this compound should consider its multi-target profile and design experiments to delineate the contributions of each pathway. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy of PPARγ Ligands and Inhibitors of Arachidonic Acid in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Etalocib in Gemcitabine-Resistant Pancreatic Cancer: A Comparative Analysis of Efficacy and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of etalocib and other therapeutic alternatives in the context of gemcitabine-resistant pancreatic cancer. Quantitative data from preclinical and clinical studies are presented to offer an objective overview for research and development professionals.
This compound: An Investigational Agent for Pancreatic Cancer
This compound (LY293111) is an orally active antagonist of the leukotriene B4 (LTB4) receptor.[1][2] Its mechanism of action involves blocking LTB4 receptors, which has been shown in preclinical studies to induce apoptosis and inhibit proliferation in human pancreatic cancer cells.[1][2] Despite initial promising preclinical results, clinical trials investigating this compound's efficacy in pancreatic cancer, as well as other cancers like non-small cell lung cancer, were suspended due to a lack of demonstrated efficacy.[3]
Preclinical Efficacy of this compound
In preclinical models, this compound demonstrated some anti-tumor activity.
| Cell Lines | Concentration | Incubation Time | Effect | Reference |
| MiaPaCa-2, AsPC-1 | 500 nM | 24, 48, 72 h | Concentration- and time-dependent inhibition of thymidine incorporation | |
| MiaPaCa-2, AsPC-1 | 250 and 500 nM | 24 h | Induction of apoptosis |
| Animal Model | Dosage | Administration | Result | Reference |
| Athymic mice with human pancreatic cancer xenografts | 250 mg/kg/day | Orally | Inhibition of tumor growth |
Erlotinib: An EGFR Inhibitor for Pancreatic Cancer
Given the limited clinical development of this compound, this guide will now focus on erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib, in combination with gemcitabine, is an approved treatment for advanced pancreatic cancer and represents a more clinically relevant targeted therapy for comparison.
Mechanism of Action of Erlotinib
Erlotinib competitively inhibits the intracellular tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways, such as the Ras-Raf-MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Gemcitabine, a standard chemotherapy for pancreatic cancer, has been shown to induce MAPK signaling, which can be effectively inhibited by erlotinib.
References
Etalocib: A Comparative Guide to its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anti-proliferative effects of Etalocib (also known as LY293111), a dual-action small molecule inhibitor. We will objectively compare its performance with other therapeutic alternatives, supported by available experimental data, to assist researchers and drug development professionals in their evaluation of this compound.
Mechanism of Action: A Dual Approach to Inhibit Cancer Cell Growth
This compound exhibits a unique dual mechanism of action, targeting two distinct signaling pathways implicated in cancer cell proliferation and survival:
-
Leukotriene B4 (LTB4) Receptor Antagonism: this compound is a potent antagonist of the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). LTB4, a potent lipid mediator, has been shown to promote the proliferation of various cancer cells, including pancreatic cancer. By blocking the LTB4 receptors, this compound inhibits the downstream signaling pathways that lead to cell growth and survival.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: this compound also functions as an agonist for PPARγ, a nuclear receptor that plays a crucial role in cell differentiation, apoptosis, and metabolism. Activation of PPARγ has been demonstrated to have anti-proliferative and pro-apoptotic effects in several cancer types.
This dual mechanism suggests that this compound may offer a multi-pronged approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.
Comparative Analysis of Anti-Proliferative Activity
This section provides a comparative overview of this compound's performance against other LTB4 receptor antagonists and PPARγ agonists. It is important to note that direct head-to-head studies with comprehensive, directly comparable quantitative data are limited in the publicly available literature. The following tables summarize the available data to facilitate an informed comparison.
This compound vs. Other LTB4 Receptor Antagonists
Table 1: Comparison of LTB4 Receptor Binding Affinity
| Compound | Target(s) | Ki / IC50 (nM) | Notes |
| This compound (LY293111) | BLT1/BLT2 | Ki: 25 | Potent antagonist of LTB4-induced calcium mobilization (IC50: 20 nM). |
| LY255283 | BLT2 | pKi: 7.0 | Displaces [3H]LTB4 from its binding site on lung membranes. |
| BIIL-260 | LTB4 Receptor | Ki: 1.7 | High affinity for the LTB4 receptor on isolated human neutrophil cell membranes. |
| LY223982 | LTB4 Receptor | IC50: 13.2 | Potent and specific inhibitor of [3H]LTB4 binding. |
| Amelubant (BIIL 284) | LTB4 Receptor | Ki: 221 (vital cells), 230 (membranes) | Pro-drug of active metabolites BIIL 260 and BIIL 315. |
Table 2: Comparison of Anti-Proliferative Effects in Pancreatic Cancer Cell Lines
| Compound | Pancreatic Cancer Cell Line(s) | Observed Anti-Proliferative Effect | IC50 for Proliferation |
| This compound (LY293111) | MiaPaCa-2, AsPC-1, HPAC, Capan-1, Capan-2, PANC-1 | Time- and concentration-dependent inhibition of proliferation; induction of apoptosis. [1] | ≥50% inhibition at 250 nM (24h) |
| LY255283 | PANC-1 | Suppressed LTB4-induced vimentin expression. | Data not available |
| U75302 | Data not available in pancreatic cancer | Data not available | Data not available |
| CP-105,696 | Data not available in pancreatic cancer | Data not available | Data not available |
Data for direct comparison of IC50 values for proliferation in pancreatic cancer cell lines for other LTB4 receptor antagonists is limited in the available literature.
This compound vs. Other PPARγ Agonists
Table 3: Comparison of Anti-Proliferative Effects of PPARγ Agonists in Pancreatic Cancer Cell Lines
| Compound | Pancreatic Cancer Cell Line(s) | Observed Anti-Proliferative Effect | IC50 for Proliferation |
| This compound (LY293111) | MiaPaCa-2, AsPC-1, HPAC, Capan-1, Capan-2, PANC-1 | Inhibition of proliferation and induction of apoptosis. [1] | ≥50% inhibition at 250 nM (24h) |
| Rosiglitazone | PANC-1, PaTu8988 | Inhibition of cell viability. | Data not available |
| Pioglitazone | Capan-1, Aspc-1, BxPC-3, PANC-1, MIApaCa-2 | Inhibition of proliferation at concentrations >10 µM.[2] | >10 µM[2] |
| Ciglitazone | AsPC-1, BxPC-3, Capan-2, HPAF-II, MIA PaCa-2, PANC-1 | Decreased cell viability and growth. | Data not available |
Note: The anti-proliferative effects of this compound in pancreatic cancer may not be solely mediated by its PPARγ agonist activity, as suggested by studies where the PPARγ antagonist GW9662 did not block its inhibitory effects.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
Etalocib's Impact on Gene Expression: A Comparative Analysis with Other PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Etalocib and other prominent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, such as Rosiglitazone and Pioglitazone, on gene expression. While direct, head-to-head genomic studies involving this compound are limited, this document synthesizes available data to offer insights into its potential transcriptional effects relative to well-characterized PPARγ modulators.
Introduction to PPARγ Agonism
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1] As a member of the nuclear receptor superfamily, its activation by agonist ligands leads to the regulation of a wide array of target genes, making it a significant target for therapeutic intervention in metabolic diseases and cancer.[1][2]
This compound (LY293111): A PPARγ Agonist
Established PPARγ Agonists: Rosiglitazone and Pioglitazone
Rosiglitazone and Pioglitazone are well-characterized thiazolidinedione (TZD) class PPARγ agonists. Their effects on gene expression have been extensively studied in various tissues and cell types.
Rosiglitazone: This potent PPARγ agonist is known to regulate genes involved in adipocyte differentiation, lipid metabolism, and inflammation. In adipose tissue, Rosiglitazone has been shown to increase the expression of genes such as Cd36, a fatty acid translocase, while reducing the expression of pro-inflammatory cytokine genes like Tnf, Il1b, and Infg.
Pioglitazone: Similar to Rosiglitazone, Pioglitazone modulates the expression of numerous genes involved in metabolic processes. In human white adipose tissue, Pioglitazone treatment has been associated with increased expression of UCP-1, a marker for brown adipose tissue, and glycerol kinase, an enzyme involved in fatty acid re-esterification. Studies in diabetic rat islets have shown that Pioglitazone can influence the expression of genes involved in epigenetic regulation and cell differentiation. Furthermore, in subcutaneous fat of type 2 diabetic patients, Pioglitazone increased the expression of genes related to glycerol-3-phosphate synthesis and fatty acid availability, including PEPCK-C, GPDH, LPL, and ACS.
Comparative Gene Expression Data
The following table summarizes the known effects of this compound, Rosiglitazone, and Pioglitazone on the expression of key PPARγ target genes or gene categories. It is important to note that this is a compilation of data from separate studies and not from a direct comparative experiment.
| Gene/Gene Category | This compound (LY293111) | Rosiglitazone | Pioglitazone |
| Adipogenesis/Lipid Metabolism | Induces adipogenic differentiation | ↑ Cd36 | ↑ PEPCK-C, ↑ GPDH, ↑ LPL, ↑ ACS, ↑ Glycerol Kinase |
| Inflammation | - | ↓ Tnf, ↓ Il1b, ↓ Infg | - |
| Cell Growth/Differentiation | Inhibits pancreatic cancer cell proliferation | - | Modulates genes in islet cell differentiation |
| Thermogenesis | - | - | ↑ UCP-1 |
Arrow symbols (↑/↓) indicate up- or down-regulation of gene expression. "-" indicates data not available from the reviewed sources.
Experimental Protocols
Below is a representative experimental protocol for analyzing the effects of PPARγ agonists on gene expression, synthesized from methodologies described in the literature.
Objective: To compare the effect of different PPARγ agonists on the gene expression profile of a target cell line (e.g., 3T3-L1 preadipocytes).
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
PPARγ agonists: this compound, Rosiglitazone, Pioglitazone (dissolved in a suitable vehicle like DMSO)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes
-
Microarray or RNA-sequencing platform
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Induce differentiation by switching to differentiation medium.
-
-
Agonist Treatment:
-
After 48 hours of differentiation, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Treat the cells with different concentrations of this compound, Rosiglitazone, Pioglitazone, or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Gene Expression Analysis:
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using specific primers for known PPARγ target genes (e.g., Fabp4, Cd36, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Microarray/RNA-sequencing: For a genome-wide analysis, submit the RNA samples for microarray analysis or RNA-sequencing to identify differentially expressed genes between the different treatment groups.
-
-
Data Analysis:
-
For qRT-PCR, calculate the relative gene expression using the ΔΔCt method.
-
For microarray or RNA-sequencing data, perform differential expression analysis to identify genes that are significantly up- or down-regulated by each agonist compared to the vehicle control.
-
Perform pathway analysis to identify the biological processes and signaling pathways affected by the differentially expressed genes.
-
Visualizations
Caption: PPARγ signaling pathway activation by an agonist.
Caption: Experimental workflow for comparing PPARγ agonist effects.
References
- 1. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PPARγ Receptors and Leukotriene B4 Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PPARgamma Receptors and Leukotriene B(4) Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Etalocib and Other Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Etalocib (LY293111), a potent and selective Leukotriene B4 (LTB4) receptor antagonist, with other notable LTB4 antagonists. The information is compiled from various preclinical studies to facilitate an objective comparison for research and drug development purposes.
Leukotriene B4 is a powerful lipid mediator central to the inflammatory cascade, attracting and activating leukocytes to sites of inflammation. Its role in various inflammatory diseases has made its receptors, BLT1 and BLT2, attractive targets for therapeutic intervention. This guide focuses on the in vivo performance of this compound in relation to other well-documented LTB4 antagonists: BIIL 284 (Amelubant), CP-105,696, and U75302.
LTB4 Signaling Pathway
The binding of LTB4 to its G protein-coupled receptors, primarily BLT1 on immune cells, triggers a cascade of intracellular signaling events. This activation leads to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and the MAPK/ERK pathway, ultimately resulting in chemotaxis, degranulation, and production of pro-inflammatory cytokines.
Caption: LTB4 signaling cascade via the BLT1 receptor.
In Vivo Performance Comparison
The following tables summarize the in vivo effects of this compound and other LTB4 antagonists across various preclinical models. It is important to note that these data are collated from different studies and do not represent head-to-head comparisons. Experimental conditions, including animal models, disease induction methods, and dosing regimens, vary between studies and should be considered when interpreting the results.
Table 1: In Vivo Efficacy of this compound (LY293111)
| Model | Species | Dosage | Route | Key Findings | Citation |
| LTB4-induced Airway Obstruction | Guinea Pig | ED50 = 0.4 mg/kg | p.o. | Dose-related inhibition of acute LTB4-induced airway obstruction. | [1] |
| A23187-induced Lung Inflammation | Guinea Pig | 10 mg/kg | p.o. | Inhibition of lung inflammatory changes at 1 hour. | [1] |
| Human Pancreatic Cancer Xenograft | Athymic Mice | 250 mg/kg/day | p.o. | Inhibition of tumor growth. | [1] |
Table 2: In Vivo Efficacy of BIIL 284 (Amelubant)
| Model | Species | Dosage | Route | Key Findings | Citation |
| LTB4-induced Ear Inflammation | Mouse | ED50 = 0.008 mg/kg | p.o. | Potent inhibition of ear edema. | [2] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | ED50 = 0.03 mg/kg | p.o. | Inhibition of leukocyte migration. | [2] |
| LTB4-induced Neutropenia | Monkey | ED50 = 0.004 mg/kg | p.o. | Reversal of LTB4-induced transient neutropenia. | |
| LTB4-induced Mac-1 Expression | Monkey | ED50 = 0.05 mg/kg | p.o. | Inhibition of neutrophil activation marker. |
Table 3: In Vivo Efficacy of CP-105,696
| Model | Species | Dosage | Route | Key Findings | Citation |
| Antigen-induced Airway Inflammation | Cynomolgus Monkey | Not specified | Not specified | Inhibited acute increase in BAL levels of IL-6 and IL-8; prevented airway hyperresponsiveness. | |
| Cardiac Allograft Rejection | Mouse | 10, 50, 100 mg/kg/day | p.o. | Delayed cardiac allograft rejection. | |
| Atherosclerosis | ApoE-/- Mice | Not specified | Not specified | Reduced monocyte infiltration and lipid accumulation in vascular lesions. |
Table 4: In Vivo Efficacy of U75302
| Model | Species | Dosage | Route | Key Findings | Citation |
| LPS-induced Cardiac Dysfunction | Mouse | Not specified | i.p. | Improved survival and attenuated acute cardiac dysfunction. | |
| Skin Host Defense | Mouse | Not specified | Daily | Reduced IL-1β production in a skin infection model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
General Experimental Workflow
The general workflow for in vivo studies evaluating LTB4 antagonists typically involves acclimatization of the animals, induction of the disease model, administration of the antagonist or vehicle, and subsequent assessment of relevant endpoints.
Caption: A typical in vivo experimental workflow.
Protocol Summaries
-
This compound: LTB4-induced Airway Obstruction in Guinea Pigs
-
Animals: Male Hartley guinea pigs.
-
Induction: Intravenous challenge with LTB4 to induce airway obstruction, measured as a change in pulmonary resistance and dynamic compliance.
-
Intervention: this compound administered orally at various doses prior to LTB4 challenge.
-
Endpoints: Measurement of changes in airway mechanics to determine the dose-dependent inhibitory effect of this compound.
-
-
BIIL 284: LTB4-induced Ear Inflammation in Mice
-
Animals: Male NMRI mice.
-
Induction: Topical application of LTB4 to the ear to induce inflammation.
-
Intervention: BIIL 284 administered orally at various doses prior to LTB4 application.
-
Endpoints: Measurement of ear thickness (edema) at various time points to determine the ED50.
-
-
CP-105,696: Antigen-induced Airway Inflammation in Primates
-
Animals: Male cynomolgus monkeys with natural sensitivity to Ascaris suum antigen.
-
Induction: Inhalation challenge with Ascaris suum antigen.
-
Intervention: Treatment with CP-105,696 (dose and route not detailed in the abstract).
-
Endpoints: Measurement of inflammatory cells and cytokines (IL-6, IL-8) in bronchoalveolar lavage (BAL) fluid and assessment of airway hyperresponsiveness.
-
-
U75302: LPS-induced Cardiac Dysfunction in Mice
-
Animals: Male C57BL/6 mice.
-
Induction: Intraperitoneal injection of lipopolysaccharide (LPS) to induce cardiac dysfunction.
-
Intervention: U75302 administered intraperitoneally prior to LPS injection.
-
Endpoints: Survival rate, cardiac function assessment via echocardiography, and analysis of inflammatory and apoptotic markers in heart tissue.
-
Conclusion
The available in vivo data suggest that this compound and other LTB4 receptor antagonists are effective in a range of preclinical models of inflammation and disease. While direct comparative studies are lacking, the compiled data indicate that all reviewed antagonists exhibit potent in vivo activity. BIIL 284, for instance, shows remarkably low ED50 values in several models. This compound demonstrates efficacy in both inflammatory and cancer models. CP-105,696 and U75302 have also shown significant protective effects in their respective models of inflammation and organ dysfunction.
The choice of a specific LTB4 antagonist for further research and development will likely depend on the specific therapeutic indication, desired pharmacokinetic profile, and safety considerations. This guide serves as a starting point for researchers to compare the reported in vivo activities of these compounds and to design future studies, including much-needed head-to-head comparative analyses.
References
A Head-to-Head Comparison of Etalocib and BIIL 284 (Amelubant): LTB4 Receptor Antagonists in Focus
In the landscape of inflammatory and oncological research, the leukotriene B4 (LTB4) signaling pathway has been a focal point for therapeutic intervention. Among the antagonists developed to target the LTB4 receptor (BLT1), Etalocib (LY293111) and BIIL 284 (Amelubant) have emerged as significant research compounds. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals. While no direct head-to-head clinical trials have been published, this document synthesizes available preclinical and clinical data to offer a comprehensive comparative analysis.
Molecular Profile and Mechanism of Action
Both this compound and BIIL 284 are potent antagonists of the LTB4 receptor, a key mediator of inflammation. However, they exhibit distinct pharmacological profiles.
This compound (LY293111) is a selective LTB4 receptor antagonist.[1] In addition to its primary mechanism, it has also been reported to act as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[2] This dual activity suggests a broader potential impact on cellular processes beyond LTB4-mediated signaling. This compound directly inhibits the binding of LTB4 to its receptor.[3]
BIIL 284 (Amelubant) functions as a prodrug.[4][5] In vivo, it is metabolized by esterases into its active metabolites, BIIL 260 and BIIL 315 (the glucuronidated form of BIIL 260). These metabolites are highly potent and competitive antagonists of the LTB4 receptor. This prodrug strategy can influence the pharmacokinetic and pharmacodynamic properties of the active compounds.
dot
Comparative Pharmacological Data
The following table summarizes key in vitro and in vivo pharmacological parameters for this compound and the active metabolites of BIIL 284.
| Parameter | This compound (LY293111) | BIIL 260 (Metabolite of BIIL 284) | BIIL 315 (Metabolite of BIIL 284) |
| Target | LTB4 Receptor (BLT1), PPARγ | LTB4 Receptor (BLT1) | LTB4 Receptor (BLT1) |
| Binding Affinity (Ki) | 25 nM ([3H]LTB4 binding) | 1.7 nM (human neutrophil membranes) | 1.9 nM (human neutrophil membranes) |
| In vitro Potency (IC50) | 20 nM (LTB4-induced Ca2+ mobilization) | 0.82 nM (LTB4-induced Ca2+ release) | 0.75 nM (LTB4-induced Ca2+ release) |
| In vivo Efficacy (ED50) | 0.4 mg/kg p.o. (LTB4-induced airway obstruction in guinea pigs) | Not directly administered | 0.008 mg/kg p.o. (BIIL 284, LTB4-induced mouse ear inflammation) |
Preclinical and Clinical Development Overview
Both compounds have undergone clinical investigation for various indications, with differing outcomes.
This compound was evaluated in clinical trials for the treatment of non-small cell lung cancer and pancreatic cancer, as well as inflammatory conditions such as asthma, psoriasis, and ulcerative colitis. However, these trials were suspended due to a lack of efficacy.
BIIL 284 has been the subject of at least 18 clinical trials for conditions including asthma, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. A notable Phase 2 trial in adult and pediatric patients with cystic fibrosis was terminated prematurely. The termination was due to a significant increase in pulmonary-related serious adverse events, including a higher incidence of pulmonary exacerbations in adults receiving the drug compared to placebo. A Phase 2 trial in patients with active rheumatoid arthritis did not show a significant difference in the primary endpoint (ACR20 response) between the BIIL 284 and placebo groups.
Experimental Protocols
To facilitate the replication and extension of research on these compounds, detailed methodologies for key experiments are provided below.
LTB4 Receptor Binding Assay (Hypothetical Direct Comparison)
Objective: To determine and compare the binding affinities (Ki) of this compound and the active metabolites of BIIL 284 for the LTB4 receptor.
Materials:
-
Human neutrophil cell membranes
-
[3H]LTB4 (radioligand)
-
This compound
-
BIIL 260 and BIIL 315
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound, BIIL 260, and BIIL 315.
-
In a 96-well plate, incubate human neutrophil membranes with a fixed concentration of [3H]LTB4 and varying concentrations of the test compounds.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values (concentration of compound that inhibits 50% of specific [3H]LTB4 binding) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
In Vivo Model of LTB4-Induced Inflammation (Hypothetical Direct Comparison)
Objective: To compare the in vivo efficacy of orally administered this compound and BIIL 284 in a model of LTB4-induced inflammation.
Animal Model: Male BALB/c mice.
Procedure:
-
Dose-ranging studies should be performed for both this compound and BIIL 284 to determine the optimal dose range.
-
Fast mice overnight prior to the experiment.
-
Administer this compound, BIIL 284, or vehicle (e.g., Tylose) orally (p.o.) at various doses.
-
After a specified pretreatment time (e.g., 1 hour), inject LTB4 intradermally into the ear of each mouse.
-
Inject vehicle into the contralateral ear as a control.
-
After a set time (e.g., 2 hours), sacrifice the mice and collect ear punch biopsies.
-
Measure the ear thickness as an indicator of edema.
-
Homogenize the ear tissue to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
-
Calculate the percent inhibition of the inflammatory response for each compound at each dose.
-
Determine the ED50 value (the dose that produces 50% of the maximal inhibitory effect).
Summary and Conclusion
This compound and BIIL 284 are both potent antagonists of the LTB4 receptor, a critical pathway in inflammation. This compound has a dual mechanism of action, also targeting PPARγ, but its clinical development was halted due to a lack of efficacy. BIIL 284, a prodrug with highly potent active metabolites, has been extensively studied in various inflammatory diseases. However, a significant clinical trial in cystic fibrosis was terminated due to safety concerns, highlighting the potential risks of potent anti-inflammatory therapy in the context of chronic infection.
For researchers in the field, the distinct profiles of these two compounds offer valuable tools to probe the complexities of the LTB4 pathway and its role in disease. While this compound may be useful for investigating the interplay between LTB4 and PPARγ signaling, BIIL 284 represents a more targeted approach to LTB4 receptor antagonism. The contrasting clinical outcomes underscore the challenges in translating potent in vitro and preclinical efficacy into safe and effective therapies. Future research should focus on understanding the specific contexts in which LTB4 receptor modulation can be beneficial and identifying patient populations most likely to respond favorably to such interventions.
References
Safety Operating Guide
Navigating the Safe Disposal of Etalocib: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like Etalocib is a critical component of laboratory safety, environmental protection, and regulatory compliance. Adherence to established disposal protocols is essential for maintaining a safe working environment. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound in a laboratory setting.
Core Principles for Disposal of Investigational Drugs
The disposal of any investigational drug, including this compound, must always be conducted in accordance with federal, state, and local regulations. The primary point of contact for guidance within a research institution is the Environmental Health and Safety (EHS) office. They can provide specific instructions based on the institution's policies and local regulations.
This compound Safety and Hazard Information
While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound is not publicly available, its nature as a complex organic molecule and a leukotriene B4 receptor antagonist with antineoplastic activities warrants careful handling and disposal.[1][2][3] It is known to induce apoptosis.[4][5] Standard laboratory safety precautions should always be observed when handling this compound.
Laboratory Disposal Protocol for this compound
This section outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory environment.
Consultation and Planning
-
Consult Institutional Policy: Before initiating disposal, thoroughly review your institution's specific policies for chemical and pharmaceutical waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to confirm the appropriate disposal pathway for this compound. They will provide guidance on whether it is classified as hazardous waste under local regulations and detail the specific collection and disposal procedures.
Waste Segregation and Collection
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.
-
Container Selection: Use a compatible, leak-proof container clearly labeled as "Hazardous Waste" or as directed by your EHS office. The container should be appropriate for the physical form of the waste (solid, liquid).
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The concentration and quantity of the waste
-
The date accumulation started
-
The associated hazards (e.g., "Toxic," "Handle with Care")
-
Secure Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS.
-
Secure and Marked: This area should be secure, well-ventilated, and clearly marked as a hazardous waste storage area.
Final Disposition
-
Scheduled Pickup: Arrange for the collection of the waste by EHS or an approved hazardous waste vendor.
-
Incineration: The typical final disposition for many pharmaceutical wastes is high-temperature incineration by a licensed facility. This ensures the complete destruction of the compound.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically detailing disposal parameters for this compound (e.g., concentration limits for sewer disposal, specific neutralization data). The disposal of any quantity of this compound should be handled as chemical waste.
| Parameter | Value |
| CAS Number | 161172-51-6 |
| Molecular Formula | C33H33FO6 |
| Molar Mass | 544.6 g/mol |
| Recommended Disposal | Segregation as chemical waste followed by licensed incineration. |
| Spill Response | Follow institutional procedures for chemical spills. Absorb with inert material and collect for disposal as hazardous waste. |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included. For information on experimental use, please refer to scientific literature and supplier-provided data sheets.
Mandatory Visualizations
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound | LTR | Leukotriene Receptor | Apoptosis | TargetMol [targetmol.com]
- 2. This compound | C33H33FO6 | CID 177941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
Personal protective equipment for handling Etalocib
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle Etalocib, a compound with antineoplastic properties that induces apoptosis, with stringent safety measures to mitigate potential health risks.[1][2] Due to the absence of a specific Material Safety Data Sheet (MSDS), the following guidelines are based on established best practices for handling hazardous and potent research compounds. These protocols are designed to provide essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE) for this compound Handling
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The required level of protection varies with the specific laboratory activity.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving and Storage | Double, chemotherapy-rated | Not required, unless leakage is suspected | Safety glasses | Not required |
| Weighing and Compounding (in a ventilated enclosure) | Double, chemotherapy-rated | Disposable, impermeable, solid-front with tight cuffs | Safety goggles and face shield | NIOSH-approved respirator (e.g., N95) |
| In Vitro/In Vivo Administration | Double, chemotherapy-rated | Disposable, impermeable, solid-front with tight cuffs | Safety goggles or face shield | Recommended if aerosols may be generated |
| Waste Disposal | Double, chemotherapy-rated | Disposable, impermeable, solid-front with tight cuffs | Safety goggles and face shield | Recommended if aerosolization is possible |
| Spill Cleanup | Double, heavy-duty, chemotherapy-rated | Disposable, impermeable, solid-front with tight cuffs | Safety goggles and face shield | NIOSH-approved respirator (e.g., N95 or higher) |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on an impermeable, solid-front gown with long sleeves and tight-fitting cuffs. Securely fasten it at the back.
-
Respiratory Protection (if required): Put on a fit-tested NIOSH-approved respirator. Ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Put on the first pair of chemotherapy-rated gloves, extending the cuffs over the gown's cuffs. Put on the second pair of gloves, ensuring the cuffs are staggered from the first pair.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves so they are contained within the rolled-up gown. Dispose of the gown and gloves together in a designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Face and Eye Protection: Remove the face shield and goggles. Clean and disinfect them according to the manufacturer's instructions.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Final Hand Hygiene: Perform thorough hand hygiene.
Operational and Disposal Plans
Engineering Controls: All work involving the handling of powdered this compound or procedures that may generate aerosols must be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[2]
Waste Disposal: All disposable materials contaminated with this compound, including gloves, gowns, and labware, must be disposed of as hazardous chemical waste.[1][2] This waste should be segregated from other laboratory waste streams and collected in clearly labeled, leak-proof containers.
Spill Management: In the event of a spill, the area should be immediately secured. Personnel with appropriate PPE, including a respirator, should contain and clean the spill using a chemotherapy spill kit. All materials used for cleanup must be disposed of as hazardous waste.
Visual Guidance: this compound Safe Handling Workflow
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
